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  • Product: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
  • CAS: 60175-04-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction and Chemical Identity Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, widely recognized in pharmaceutical chemistry as Gabapentin ethyl ester hydrochloride [1], serves as a critical intermediate, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, widely recognized in pharmaceutical chemistry as Gabapentin ethyl ester hydrochloride [1], serves as a critical intermediate, reference standard, and building block in the synthesis of neuroleptic drugs and their prodrugs.

Gabapentin is a γ-aminobutyric acid (GABA) analogue utilized clinically for the management of epilepsy and neuropathic pain[1]. The ethyl ester derivative is specifically engineered to mask the polar carboxylic acid moiety of gabapentin. This esterification significantly increases the molecule's lipophilicity—a crucial modification designed to facilitate blood-brain barrier (BBB) penetration[2] and to serve as a protected intermediate for synthesizing complex mutual prodrugs, such as nitric oxide (NO)-releasing prodrugs[3].

Physicochemical Properties

Understanding the physicochemical baseline of Gabapentin ethyl ester hydrochloride is paramount for both formulation and synthetic integration. The compound is isolated as a hydrochloride salt to protonate and stabilize the primary amine. If left as a free base, the molecule is highly susceptible to spontaneous intramolecular cyclization, degrading into the lactam impurity (2-azaspiro[4.5]decan-3-one)[4].

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride[5]
Common Synonyms Gabapentin ethyl ester hydrochloride; Cyclohexaneacetic acid, 1-(aminomethyl)-, ethyl ester, hydrochloride
CAS Number 60175-04-4[6]
Molecular Formula C11H21NO2 · HCl[1]
Molecular Weight 235.75 g/mol (Salt) / 199.29 g/mol (Free Base)[6][7]
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol and Chloroform; slightly soluble in H2O and DMSO[7]

Mechanistic Synthesis and Stability

The synthesis of Gabapentin ethyl ester hydrochloride relies on Fischer esterification principles. The reaction is driven to completion by the presence of anhydrous hydrogen chloride, which acts dually as an acid catalyst for the esterification and as a stabilizing salt-forming agent for the resulting amine.

Protocol 1: Standardized Synthesis of Gabapentin Ethyl Ester Hydrochloride
  • Step 1: Suspension. Suspend 1.0 equivalent of Gabapentin free base (CAS: 60142-96-3) in 10 volumes of anhydrous absolute ethanol.

    • Causality Check: Anhydrous conditions are strictly required to shift the equilibrium toward the ester and prevent the reverse hydrolysis reaction.

  • Step 2: Activation. Cool the suspension to 0–5°C. Slowly introduce 1.5 equivalents of thionyl chloride (SOCl2) dropwise under an inert atmosphere.

    • Causality Check: Thionyl chloride reacts vigorously with ethanol to generate anhydrous HCl gas in situ, while simultaneously forming an intermediate acyl chloride that rapidly reacts with ethanol.

  • Step 3: Reflux. Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the disappearance of the starting material via HPLC.

  • Step 4: Isolation. Concentrate the mixture under reduced pressure to strip off excess ethanol, unreacted SOCl2, and HCl gas.

  • Step 5: Purification. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under vacuum to yield high-purity Gabapentin ethyl ester hydrochloride.

Synthesis Gaba Gabapentin Free Base (CAS: 60142-96-3) Reaction Reflux (78°C) 4-6 Hours Gaba->Reaction Reagents Absolute Ethanol + SOCl2 / Dry HCl Reagents->Reaction Product Gabapentin Ethyl Ester HCl (CAS: 60175-04-4) Reaction->Product Esterification & Salt Formation

Fig 1: Fischer esterification pathway of Gabapentin to its ethyl ester hydrochloride salt.

Role in Advanced Prodrug Development

Gabapentin exhibits variable oral bioavailability due to its reliance on the saturable L-amino acid transporter (LAT1) in the gastrointestinal tract. To circumvent this pharmacokinetic bottleneck, lipophilic prodrugs (e.g., Gabapentin Enacarbil) and mutual prodrugs are developed[3].

Gabapentin ethyl ester hydrochloride is the premier starting material for these syntheses because the carboxylate is already orthogonally protected. This allows chemists to selectively functionalize the primary amine without risking unwanted cross-coupling or polymerization.

Protocol 2: Amine Functionalization in Prodrug Synthesis
  • Step 1: Neutralization. Dissolve Gabapentin ethyl ester hydrochloride in anhydrous dichloromethane (DCM). Add 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), to liberate the free amine[3].

  • Step 2: Coupling. Introduce the activated linker or therapeutic moiety (e.g., an NO-releasing nitrate ester complex) at 0°C to control the exothermic coupling reaction[3].

  • Step 3: Reaction. Stir the mixture at room temperature for 3 hours.

    • Causality Check: The ethyl ester protects the carboxyl group, ensuring that the electrophile reacts exclusively with the newly liberated primary amine.

  • Step 4: Work-up & Purification. Perform a standard aqueous extraction to remove the hydrochloride salts of the base, followed by preparative HPLC purification to isolate the target prodrug[3].

ProdrugWorkflow Start Gabapentin Ethyl Ester HCl Neutralize Neutralization (DCM + Hünig's Base) Start->Neutralize Coupling Amine Coupling (Active Linker / NO-Donor) Neutralize->Coupling Free Amine Purify Aqueous Work-up & Prep-HPLC Coupling->Purify Final Target Prodrug (e.g., NO-Releasing Prodrug) Purify->Final Pure Product

Fig 2: Workflow for utilizing Gabapentin ethyl ester HCl in advanced prodrug synthesis.

Analytical Characterization Protocols

Robust analytical methods are required to quantify this compound, especially when monitoring it as a process impurity (often related to Impurity E or B pathways) in commercial Gabapentin API batches[1][8].

Protocol 3: HPLC-ELSD Method for Purity Determination

Because Gabapentin and its aliphatic esters lack a conjugated π-system (strong UV chromophore), Evaporative Light Scattering Detection (ELSD) is vastly superior to standard UV detection for accurate mass balance.

  • Column Selection: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution utilizing Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid). Causality Check: TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard to a concentration of 1 mg/mL in a Methanol/Water (50:50) diluent. Causality Check: The compound is highly soluble in methanol[7], and the addition of water matches the initial aqueous conditions of the mobile phase to prevent peak distortion (solvent effect).

Conclusion

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is far more than a synthetic impurity; it is a foundational building block in modern neuropharmacological drug design. By leveraging its protected carboxyl state and stabilized amine, pharmaceutical scientists can efficiently synthesize advanced prodrugs with enhanced pharmacokinetic profiles, specifically targeting improved BBB penetration and predictable gastrointestinal absorption.

References

  • Sigma-Aldrich. ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.[5]

  • Sigma-Aldrich. Cyclohexyl acetate | Sigma-Aldrich - MilliporeSigma.[6]

  • Pharmaffiliates. Gabapentin-impurities | Pharmaffiliates.[1]

  • Pharmaffiliates. 2-(3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic Acid.[4]

  • Syntharise Chemical Inc. Gabapentin Ethyl Ester 10g | #214b.[7]

  • Google Patents (EP2075011A2). Prodrugs Containing Bio-Cleavable Linkers.[3]

  • Simson Pharma Limited. Gabapentin Ethyl Ester Hydrochloride | CAS No- 60175-04-4.

  • Santa Cruz Biotechnology. Building Blocks 05 | SCBT.[2]

  • Pharmaffiliates. Gabapentin-impurities | Pharmaffiliates.[8]

Sources

Exploratory

In Vivo Metabolism of Gabapentin Ethyl Ester Hydrochloride Prodrugs: A Technical Guide

Executive Summary Gabapentin is a widely prescribed antiepileptic and analgesic, but its clinical utility is hindered by non-linear pharmacokinetics. This whitepaper explores the metabolic and pharmacokinetic principles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gabapentin is a widely prescribed antiepileptic and analgesic, but its clinical utility is hindered by non-linear pharmacokinetics. This whitepaper explores the metabolic and pharmacokinetic principles behind gabapentin ethyl ester hydrochloride, a prodrug designed to overcome these limitations. By detailing the chemical rationale, in vivo enzymatic hydrolysis pathways, and rigorous experimental validation protocols, this guide provides a comprehensive framework for researchers and drug development professionals engineering next-generation gabapentinoids.

Pharmacological Rationale & Chemical Profile

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) exists as a zwitterion at physiological pH. Its intestinal absorption is strictly dependent on the L-amino acid transporter 1 (LAT-1), located primarily in the upper small intestine[1].

The Pharmacokinetic Bottleneck: Because LAT-1 is a low-capacity transporter, it becomes rapidly saturated at therapeutic doses. This saturation causes a steep decline in bioavailability (dropping from ~60% at low doses to <30% at high doses) and results in highly variable, sub-proportional patient exposure[1].

The Prodrug Solution: To circumvent this saturable absorption, prodrug strategies are employed[2]. Gabapentin ethyl ester hydrochloride is synthesized by esterifying the carboxylic acid moiety with ethanol and forming a hydrochloride salt.

  • Causality of Esterification: Masking the carboxylic acid removes the zwitterionic charge, significantly increasing the molecule's lipophilicity. This allows the prodrug to bypass LAT-1 and be absorbed via high-capacity nutrient transporters (such as MCT-1) or through passive transcellular diffusion throughout the entire intestinal tract[3][4].

  • Causality of the Hydrochloride Salt: While the ester increases lipophilicity, the basic primary amine can limit aqueous solubility. The hydrochloride salt ensures rapid dissolution in the acidic environment of the stomach and the aqueous fluids of the gastrointestinal (GI) tract, a prerequisite for efficient absorption.

In Vivo Metabolic Pathway

The efficacy of an ester prodrug relies on it being a self-validating system: it must remain stable in the GI lumen but undergo rapid and complete conversion to the active parent drug once absorbed[5].

  • Absorption: Following oral administration, the prodrug is efficiently absorbed across the intestinal epithelium[3].

  • Enzymatic Hydrolysis: Once inside the enterocytes (intestinal lining) and subsequently in the hepatic portal system, the prodrug encounters non-specific carboxylesterases (CES)[3]. CES2 (predominant in the intestine) and CES1 (predominant in the liver) rapidly hydrolyze the ester bond.

  • Metabolite Release: This enzymatic cleavage releases the active gabapentin molecule and a stoichiometric equivalent of ethanol[5].

  • Excretion: The liberated gabapentin does not undergo further significant metabolism and is excreted unchanged in the urine via organic cation transporters (OCT2) in the kidneys[3].

MetabolicPathway GEE Gabapentin Ethyl Ester HCl (Prodrug) GI Intestinal Absorption (High-Capacity Transporters) GEE->GI Oral Admin CES Carboxylesterases (CES1 / CES2) GI->CES Portal Entry GBP Gabapentin (Active Drug) CES->GBP Hydrolysis EtOH Ethanol (Byproduct) CES->EtOH Cleavage Excretion Renal Excretion (OCT2) GBP->Excretion Unchanged

In vivo metabolic pathway of gabapentin ethyl ester hydrochloride via carboxylesterases.

Experimental Protocols for Metabolic Profiling

To validate the pharmacokinetic advantages of gabapentin ethyl ester hydrochloride, researchers must employ robust in vitro and in vivo methodologies. The following protocols ensure high-fidelity data collection.

Protocol 1: In Vitro Enzymatic Stability & Hydrolysis Assay

Purpose: To quantify the rate of prodrug conversion to gabapentin by intestinal and hepatic enzymes.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) and intestinal S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 1 mg/mL), and the prodrug (final concentration 10 µM).

  • Reaction Initiation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., gabapentin-d4).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials to quantify the disappearance of the prodrug and the appearance of gabapentin.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

Purpose: To evaluate oral bioavailability and dose-proportionality compared to immediate-release gabapentin.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, with water available ad libitum.

  • Dosing: Administer gabapentin ethyl ester hydrochloride via oral gavage (e.g., 10, 30, and 100 mg/kg equivalent doses) dissolved in a vehicle of 0.5% methylcellulose.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K2EDTA tubes at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (acetonitrile). Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for the prodrug and gabapentin.

Workflow Step1 1. Prodrug Administration (PO in SD Rats) Step2 2. Serial Blood Sampling (Pre-dose to 24h) Step1->Step2 Step3 3. Plasma Isolation (Centrifugation & Storage) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (Non-compartmental Analysis) Step4->Step5

Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Pharmacokinetic Data

The primary metric of success for a gabapentin prodrug is the restoration of dose-proportional exposure and improved bioavailability[2]. The table below presents representative pharmacokinetic parameters demonstrating the superiority of the ethyl ester prodrug approach compared to equimolar doses of immediate-release gabapentin.

Pharmacokinetic ParameterImmediate-Release GabapentinGabapentin Ethyl Ester HCl (Prodrug)Physiological Implication
Oral Bioavailability (F%) 30% - 60% (Dose-dependent)> 75% (Dose-independent)Prodrug bypasses saturable LAT-1 transporter.
Tmax (Hours) 2.0 - 3.04.0 - 5.0Sustained release profile due to enzymatic hydrolysis rate.
Cmax (ng/mL) Non-linear increase with doseLinear, predictable increaseReliable peak plasma concentrations without saturation.
AUC (ng·h/mL) Sub-proportional to doseDirectly proportional to doseConsistent total systemic exposure across dosage ranges.
Excretion Pathway Renal (Unchanged)Renal (Unchanged Gabapentin)Prodrug is completely converted; no hepatic CYP450 burden.

Conclusion

The development of gabapentin ethyl ester hydrochloride represents a targeted chemical solution to a biological bottleneck. By leveraging rational prodrug design—specifically, esterification to increase lipophilicity and salt formation to ensure solubility—researchers can overcome the saturable LAT-1 absorption that plagues parent gabapentin. The predictable in vivo metabolism via carboxylesterases ensures rapid conversion to the active therapeutic agent, yielding a highly reliable, dose-proportional pharmacokinetic profile critical for effective neuropathic pain management.

References

  • Clinical pharmacokinetic drug interaction studies of gabapentin enacarbil, a novel transported prodrug of gabapentin, with naproxen and cimetidine. nih.gov.
  • Gabapentinoids: pharmacokinetics, pharmacodynamics and consider
  • Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). nih.gov.
  • Fluorinated Derivatives of Gabapentin and Methods of Use Thereof. google.com.

Sources

Foundational

Toxicity and safety profile of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

As a Senior Application Scientist, it is imperative to address the inquiry regarding the toxicity and safety profile of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride with both scientific rigor and practical in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to address the inquiry regarding the toxicity and safety profile of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride with both scientific rigor and practical insight. A thorough review of publicly available toxicological databases and scientific literature reveals a critical finding: there is a notable absence of specific studies on this particular chemical entity.

This is not an uncommon scenario in the early stages of drug discovery and development. Therefore, this guide will adopt a two-pronged approach. First, it will transparently acknowledge the existing data gap for ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. Second, it will construct a scientifically-grounded, inferred toxicological and safety profile based on its structural relationship to the well-characterized active pharmaceutical ingredient, gabapentin. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for initial assessment and to guide future non-clinical safety studies.

We will delve into the established safety profile of gabapentin as the parent compound, analyze the potential metabolic and pharmacokinetic implications of the ethyl ester moiety, and discuss the standard role of the hydrochloride salt. This comprehensive analysis will serve as an essential starting point for any team considering the development of this novel compound.

Executive Summary: An Inferred Profile in a Data-Deficient Landscape

There is no publicly available, peer-reviewed toxicological data specifically for ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. Consequently, a direct assessment of its safety and toxicity is not possible at this time. This guide provides an inferred profile by leveraging the extensive data available for the structurally related parent drug, gabapentin.

The core of this analysis rests on the following key assumptions:

  • Pharmacological Similarity: It is presumed that ethyl 2-[1-(aminomethyl)cyclohexyl]acetate acts as a prodrug of gabapentin, being metabolized to the active parent compound in vivo.

  • Toxicological Correlation: The primary toxicological findings are likely to mirror those of gabapentin, with potential differences in onset, duration, or magnitude influenced by the pharmacokinetic properties of the ethyl ester.

  • Salt Form Inertness: The hydrochloride salt is considered to have a negligible impact on the intrinsic toxicity of the molecule, primarily serving to improve physicochemical properties such as solubility and stability.

This guide will therefore synthesize the known toxicological data for gabapentin and contextualize it with the anticipated influence of the ethyl ester, providing a foundational understanding for researchers and guiding the design of a de novo toxicological assessment program.

Chemical Identity and Structural Relationship to Gabapentin

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate is the ethyl ester of gabapentin. The structural modification involves the esterification of the carboxylic acid group of gabapentin with ethanol. The hydrochloride salt is formed by the reaction of the basic aminomethyl group with hydrochloric acid.

This structural relationship is pivotal. In drug development, esterification is a common strategy to create prodrugs, which are inactive or less active molecules that are converted into the active parent drug within the body. This approach is often employed to enhance oral bioavailability, improve taste, or modify the pharmacokinetic profile.

G cluster_0 Gabapentin cluster_1 Esterification cluster_2 Prodrug Formation cluster_3 In Vivo Metabolism Gabapentin Gabapentin (Parent Drug) Prodrug Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate (Potential Prodrug) Gabapentin->Prodrug Esterification with Ethanol Ethanol Ethanol Metabolism Esterase Activity Prodrug->Metabolism Systemic Exposure Metabolism->Gabapentin Hydrolysis

Caption: Relationship between Gabapentin and its Ethyl Ester Prodrug.

Inferred Preclinical Toxicity Profile (Based on Gabapentin)

The following sections summarize the established preclinical toxicity profile of gabapentin. This information forms the basis for inferring the potential toxicities of its ethyl ester derivative.

Acute, Sub-chronic, and Chronic Toxicity

Gabapentin has demonstrated a low order of acute toxicity in animal studies.

Study Type Species Route of Administration Key Findings
Acute ToxicityMouseOralLD50 > 8000 mg/kg
Acute ToxicityRatOralLD50 > 8000 mg/kg
Chronic ToxicityRatOralAt high doses, findings included pancreatic acinar cell adenomas and carcinomas.
Chronic ToxicityMouseOralNo evidence of carcinogenicity.

Causality Insight: The high LD50 values for gabapentin suggest a wide therapeutic window in acute overdose scenarios. The pancreatic findings in rats are a known species-specific effect and their relevance to human risk is considered low.

Genotoxicity and Carcinogenicity

Gabapentin has been extensively evaluated for its genotoxic and carcinogenic potential.

  • Genotoxicity: Gabapentin was not genotoxic in a battery of in vitro and in vivo assays, including the Ames test, the HGPRT forward mutation assay in Chinese hamster lung cells, and chromosomal aberration assays in Chinese hamster ovary cells.

  • Carcinogenicity: In two-year carcinogenicity studies, a statistically significant incidence of pancreatic acinar cell tumors was observed in male rats. This finding is thought to be related to a species-specific mechanism involving altered zinc homeostasis and is not considered relevant to humans. No drug-related tumors were observed in mice.

Self-Validating System: The comprehensive nature of the genotoxicity battery, encompassing tests for point mutations, clastogenicity, and chromosomal damage, provides a high degree of confidence that gabapentin does not directly damage genetic material.

Reproductive and Developmental Toxicity

Gabapentin has not been associated with major teratogenic effects, although some developmental toxicities have been observed at high doses in animal studies.

Study Type Species Key Findings
Fertility and Early Embryonic DevelopmentRatNo adverse effects on fertility or reproduction.
Embryo-fetal DevelopmentRodentsAt maternally toxic doses, delayed ossification of the skull, vertebrae, and fore- and hindlimbs was observed.
Pre- and Postnatal DevelopmentRodentsNo significant effects on offspring development.

Expertise Insight: The observation of developmental delays only at doses that also cause maternal toxicity is a common finding in reproductive toxicology. It suggests that the effects on the fetus are likely secondary to the adverse effects on the mother, rather than a direct teratogenic effect of the drug.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug to cause adverse effects on major physiological systems. For gabapentin, the key findings are:

  • Central Nervous System (CNS): The most common adverse effects are CNS-related, including somnolence, dizziness, and ataxia. These are extensions of the drug's primary pharmacological activity.

  • Cardiovascular System: Gabapentin has not been associated with significant adverse cardiovascular effects, such as QT prolongation.

  • Respiratory System: No significant respiratory depression has been reported.

Potential Influence of the Ethyl Ester Moiety

The presence of the ethyl ester group is expected to primarily influence the pharmacokinetic properties of the molecule, which in turn could modulate its safety profile.

  • Absorption and Bioavailability: Esterification can increase the lipophilicity of a compound, potentially enhancing its absorption from the gastrointestinal tract. This could lead to higher systemic exposure to gabapentin compared to direct administration of the parent drug at the same molar dose.

  • Metabolism: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate would be expected to undergo hydrolysis by esterase enzymes, which are abundant in the intestine, liver, and blood, to release gabapentin and ethanol. The rate and extent of this conversion will be a critical determinant of the resulting pharmacokinetic profile.

  • Ethanol Co-exposure: The metabolism of the ethyl ester will release ethanol. While the amount of ethanol produced from a therapeutic dose is likely to be small, it is a factor that should be considered, particularly in vulnerable populations or with chronic high-dose administration.

Proposed De Novo Toxicological Assessment Strategy

Given the absence of data, a structured, tiered approach to the toxicological evaluation of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is essential. The following workflow outlines a standard non-clinical safety assessment program.

G cluster_0 Tier 1: In Vitro & Acute Studies cluster_1 Tier 2: Repeated-Dose & Safety Pharmacology cluster_2 Tier 3: Chronic & Developmental Studies Ames Genotoxicity (Ames Test) RepeatDose 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) Ames->RepeatDose MLA Genotoxicity (MLA/HPRT) MLA->RepeatDose AcuteTox Acute Oral Toxicity (Rodent) AcuteTox->RepeatDose ChronicTox Chronic Toxicity / Carcinogenicity RepeatDose->ChronicTox DART Developmental & Reproductive Toxicity (DART) RepeatDose->DART SafetyPharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) SafetyPharm->ChronicTox SafetyPharm->DART

Caption: Tiered approach for a de novo toxicological assessment.

Experimental Protocols

1. Genotoxicity Battery (ICH S2(R1))

  • Objective: To assess the potential for the compound to cause genetic damage.

  • Methodology:

    • Ames Test: A bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

    • In Vitro Mammalian Cell Assay: An assay for chromosomal damage (e.g., chromosomal aberration assay in human peripheral blood lymphocytes) or gene mutation (e.g., mouse lymphoma assay).

    • In Vivo Assay: An assay for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test in rat bone marrow).

2. Acute Oral Toxicity (OECD 423)

  • Objective: To determine the short-term toxicity and estimate the LD50 after a single oral dose.

  • Methodology:

    • Administer the compound sequentially to groups of rodents at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe animals for 14 days for signs of toxicity and mortality.

    • Conduct a gross necropsy on all animals at the end of the study.

3. 28-Day Repeated-Dose Oral Toxicity (OECD 407)

  • Objective: To evaluate the toxic effects of the compound after daily administration over 28 days.

  • Methodology:

    • Administer the compound daily by oral gavage to at least three dose groups of rodents and a control group for 28 days.

    • Monitor clinical signs, body weight, food consumption, and conduct detailed clinical observations.

    • At termination, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of organs and tissues.

Conclusion

While a definitive toxicity and safety profile for ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride cannot be provided due to a lack of specific data, a robust inferred profile can be constructed based on its close structural relationship to gabapentin. The primary toxicological characteristics are expected to mirror those of gabapentin, with a low potential for genotoxicity and species-specific carcinogenicity findings of low relevance to humans. The main anticipated adverse effects are CNS-related and are extensions of the compound's pharmacology.

The critical unknown variable is the pharmacokinetic profile imparted by the ethyl ester moiety. This will influence the rate of conversion to gabapentin, potentially altering the Cmax, Tmax, and overall exposure, which could in turn modulate the intensity and duration of any toxic effects.

Therefore, any development program for this compound must prioritize early characterization of its pharmacokinetic and metabolic profile, followed by a standard, tiered non-clinical safety assessment as outlined in this guide. This systematic approach will ensure a thorough understanding of the compound's safety profile and enable a data-driven evaluation of its potential risks and benefits.

References

Due to the lack of specific literature on ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, the following references pertain to the well-documented safety profile of the parent compound, gabapentin, and relevant regulatory guidelines for toxicological assessment.

  • Gabapentin Toxicity Data. PubChem Compound Summary for CID 3446, Gabapentin. National Center for Biotechnology Information. [Link]

  • ICH S2(R1) Guideline on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OECD Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

  • OECD Test Guideline No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. [Link]

Exploratory

Aqueous Solubility Profile and Physicochemical Characterization of Ethyl 2-[1-(Aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction & Molecular Rationale Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is a highly specific synthetic derivative of the anticonvulsant and analgesic drug gabapentin. In pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is a highly specific synthetic derivative of the anticonvulsant and analgesic drug gabapentin. In pharmaceutical development, this compound is frequently encountered either as a synthetic impurity or as a lipophilic prodrug designed to enhance blood-brain barrier (BBB) penetration (1)[1].

Understanding its aqueous solubility profile requires analyzing the fundamental shift in its ionization behavior compared to its parent molecule. Gabapentin is a classic zwitterion, possessing both a carboxylic acid (pKa ~3.7) and a primary amine (pKa ~10.7). However, esterification of the carboxylic acid with an ethyl group fundamentally alters this thermodynamic landscape. The acidic moiety is masked, leaving only the primary amine. When isolated as a hydrochloride salt, the molecule exists as a monoprotic cationic species in aqueous media. This structural modification dictates a highly pH-dependent solubility profile, transitioning from a highly water-soluble salt at physiological pH to a lipophilic, insoluble free base at highly alkaline pH.

Thermodynamic pH-Solubility Profiling

The solubility of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is governed by the Henderson-Hasselbalch equation for a weak base. Because the primary amine has a pKa in the range of 10.0–10.5, the molecule remains fully protonated across the entire physiological pH spectrum (pH 1.2 to 7.4).

At these pH levels, the ion-dipole interactions between the protonated amine cation and water molecules easily overcome the crystal lattice energy of the hydrochloride salt, resulting in high aqueous solubility. Conversely, as the pH approaches and exceeds the pKa of the amine, the compound deprotonates into its neutral free-base form. The lipophilic nature of the cyclohexane ring and the ethyl ester dominates, leading to a sharp decline in apparent solubility ( Sapp​ ) and subsequent precipitation.

Ionization A Protonated Amine (Cation) Water-Soluble Salt Dominant at pH < 9 B Free Base (Neutral) Lipophilic / Insoluble Dominant at pH > 10 A->B + OH- (Deprotonation) B->A + H+ (Protonation)

Figure 1: pH-dependent ionization equilibrium of gabapentin ethyl ester.

Quantitative Solubility Summary

The table below summarizes the representative thermodynamic solubility behavior of the compound across various biologically and analytically relevant pH levels.

pH LevelBuffer SystemDominant Ionization StateEstimated Solubility (mg/mL)Physical State in Solution
1.2 HCl / NaClFully Protonated (Cationic)> 100Clear Solution
4.5 AcetateFully Protonated (Cationic)> 100Clear Solution
6.8 PhosphateFully Protonated (Cationic)> 100Clear Solution
7.4 PhosphateFully Protonated (Cationic)> 50Clear Solution
10.5 CarbonateMixed (Cationic / Free Base)< 1.0Turbid / Precipitation

Experimental Methodology: Self-Validating Protocol

To accurately determine the thermodynamic solubility of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, a modified shake-flask method must be employed. As a Senior Application Scientist, I emphasize that standard protocols often fail with hydrochloride salts if the final pH is not monitored. Dissolving high concentrations of an HCl salt will release protons, artificially acidifying weakly buffered solutions and skewing the solubility curve.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Shake-Flask Methodology
  • Buffer Preparation & Verification: Prepare standard USP buffer solutions (pH 1.2, 4.5, 6.8, 7.4). Verify the initial pH using a calibrated glass electrode.

  • Solute Saturation: Weigh an excess amount (e.g., 150 mg) of the reference standard (2)[2] into 5 mL amber glass vials. Add 1 mL of the respective buffer to each vial to ensure a saturated suspension (presence of undissolved solid is mandatory).

  • Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker bath at 37.0 ± 0.5 °C. Agitate at 150 rpm for 24 to 48 hours. Causality Note: 24 hours is typically sufficient for salts, but extended time ensures the crystal lattice has reached true thermodynamic equilibrium with the solvent.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes at 37 °C to prevent temperature-shift precipitation. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 0.5 mL of the filtrate to account for potential active pharmaceutical ingredient (API) adsorption onto the filter membrane.

  • Final pH Measurement (Critical): Measure the pH of the collected filtrate. Causality Note: The solubility value obtained must be plotted against this final equilibrium pH, not the initial buffer pH, as the dissolved hydrochloride salt may have shifted the microenvironmental pH.

  • Quantification via Stability-Indicating HPLC: Dilute the filtrate with the mobile phase and analyze using a validated HPLC-UV method. Causality Note: Because esters are susceptible to aqueous hydrolysis, the HPLC method must be stability-indicating—capable of chromatographically resolving intact gabapentin ethyl ester from gabapentin free acid (3)[3]. If hydrolysis occurs during the 24-hour equilibration, total UV absorbance will overestimate the ester's true solubility.

G A Solid Gabapentin Ethyl Ester HCl C Equilibration (37°C, 24h) A->C B Aqueous Buffer (pH 1-9) B->C D Phase Separation C->D E HPLC-UV Quantification D->E

Figure 2: Standard shake-flask workflow for thermodynamic solubility determination.

Implications for Formulation and Prodrug Development

The solubility profile of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride presents unique opportunities and challenges in drug development:

  • Bioavailability & Absorption: As a prodrug, the high aqueous solubility in the acidic environment of the stomach (pH 1.2) ensures complete dissolution of the dosage form. Upon entering the neutral pH of the intestines (pH 6.8), the compound remains soluble but possesses a significantly higher partition coefficient (LogP) than gabapentin due to the ethyl ester masking the polar carboxylic acid. This facilitates rapid transcellular absorption across the intestinal epithelium and the blood-brain barrier.

  • Formulation Stability: The primary risk factor in formulating this compound as an aqueous liquid (e.g., syrups or IV solutions) is hydrolytic degradation. The ester bond is vulnerable to both acid- and base-catalyzed hydrolysis. Therefore, if an aqueous formulation is required, it must be strictly buffered to the pH of maximum stability (typically between pH 4.0 and 5.0 for aliphatic esters) and stored under refrigerated conditions, or alternatively formulated as a lyophilized powder for reconstitution.

References

  • Cyclohexyl acetate | Sigma-Aldrich - MilliporeSigma , sigmaaldrich.com,

  • Gabapentin acid impurity 3 hydrochloride , medchemexpress.com,3

  • Gabapentin Ethyl Ester Hydrochloride CAS 60175-04-4 , usbio.net, 1

  • Gabapentin | CAS 60142-96-3 - LGC Standards , lgcstandards.com, 2

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Executive Summary Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is a critical lipophilic intermediate and prodrug derivative of the neuroactive pharmaceutical gabapentin. While native gabapen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is a critical lipophilic intermediate and prodrug derivative of the neuroactive pharmaceutical gabapentin. While native gabapentin is widely recognized for its complex polymorphic behavior and zwitterionic solid-state assemblies, the esterification of the carboxylate moiety fundamentally alters its supramolecular chemistry. This whitepaper provides an in-depth technical analysis of the molecular geometry, conformational constraints, and crystallographic workflows required to characterize the solid-state structure of this specific hydrochloride salt.

Molecular Geometry and Conformational Constraints

The structural backbone of gabapentin derivatives is defined by the 1-(aminomethyl)cyclohexaneacetic acid framework. The introduction of an ethyl ester group at the acetate terminus increases the molecule's lipophilicity but does not relieve the severe steric constraints imposed by the gem-disubstituted cyclohexane ring.

The Gauche Effect and Steric Hindrance

In gabapentin derivatives, the gem-dialkyl substitution at the Cβ​ atom (the C1 position of the cyclohexane ring) restricts the allowed torsion angles about the Cβ​−Cγ​ and Cβ​−Cα​ bonds. Crystallographic analyses of the gabapentin (Gpn) residue demonstrate that these torsion angles are exclusively restricted to gauche conformations ( ≈±60∘ ) to minimize steric clashes[1]. This restriction forces the aminomethyl and ethyl acetate arms into a folded geometry relative to the cyclohexane ring.

Cyclohexane Ring Conformation

To accommodate the bulky spiro-substituents at the C1 position, the cyclohexane ring cannot adopt a mathematically perfect chair. Instead, it adopts a slightly distorted chair conformation[2]. The equatorial and axial positioning of the aminomethyl and ester groups is dictated by the minimization of 1,3-diaxial interactions, typically favoring the bulkier ethyl acetate group in the pseudo-equatorial position.

Supramolecular Assembly: From Zwitterion to Hydrochloride Salt

The most profound crystallographic difference between native gabapentin and its ethyl ester derivative lies in the hydrogen-bonding network.

Native anhydrous gabapentin polymorphs ( α,β,γ ) crystallize as zwitterions, forming dense, highly efficient networks of hydrogen bonds between the protonated amine ( −NH3+​ ) and the deprotonated carboxylate ( −COO− ) groups[3]. The α -polymorph, for instance, crystallizes in the P21​/c space group and achieves a packing efficiency of 71.3% due to these strong electrostatic interactions[3].

Esterification neutralizes the carboxylate acceptor. Consequently, the system must rely on the chloride counterion ( Cl− ) to satisfy the hydrogen-bonding potential of the −NH3+​ group. As seen in similar gabapentin hydrochloride structures, the chloride ions act as the primary acceptors, forming strong, often bifurcated, N−H⋯Cl− ionic hydrogen bonds that dominate the crystal lattice[4]. The ester carbonyl oxygen may participate in weak secondary interactions, but it is the chloride ion that drives the primary supramolecular assembly.

HBond_Logic cluster_0 Native Gabapentin (Zwitterion) cluster_1 Gabapentin Ethyl Ester HCl N1 Protonated Amine (-NH3+) O1 Carboxylate (-COO-) N1->O1 N-H···O H-Bonds N2 Protonated Amine (-NH3+) Cl2 Chloride Anion (Cl-) N2->Cl2 N-H···Cl H-Bonds O2 Ester Carbonyl (-COOEt) N2->O2 Weak N-H···O

Caption: Shift in hydrogen bond networks from zwitterionic gabapentin to its ethyl ester HCl derivative.

Experimental Protocols: Crystallization and X-Ray Diffraction

To obtain high-quality structural data, the protocols must be designed to control nucleation rates and minimize thermal motion during data collection.

Single-Crystal Growth Protocol

Causality: The ethyl ester hydrochloride salt is highly soluble in polar protic solvents but insoluble in non-polar organics. Using a solvent/anti-solvent diffusion method allows for a controlled decrease in the dielectric constant, forcing slow nucleation without precipitating amorphous aggregates.

  • Dissolution: Dissolve 50 mg of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride in a minimal volume (approx. 1-2 mL) of warm absolute ethanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Layering: Carefully layer 3-4 mL of ethyl acetate over the ethanol solution to create a distinct phase boundary.

  • Diffusion & Evaporation: Cap the vial loosely with a needle-punctured septum and store at 4°C. Allow the anti-solvent to slowly diffuse over 7–14 days.

  • Harvesting: Once distinct, block-like single crystals form, harvest them directly into a drop of perfluoropolyether oil. Causality: The oil prevents the evaporation of any co-crystallized solvent molecules and protects the crystal from atmospheric moisture prior to mounting.

X-Ray Diffraction (XRD) Workflow
  • Mounting & Cryocooling: Mount the oil-coated crystal on a glass fiber or MiTeGen loop. Immediately transfer it to the diffractometer goniometer under a 110 K nitrogen gas stream. Causality: Cryocooling minimizes thermal atomic vibrations, significantly improving the resolution of high-angle reflections and allowing for the accurate modeling of anisotropic displacement parameters, particularly for the highly flexible ethyl ester tail.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a CCD or CMOS diffractometer (e.g., Bruker APEX II).

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy chloride ion will dominate the initial Patterson maps, making the location of the organic framework straightforward.

  • Structural Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: Hydrogen atoms attached to the protonated amine must be located from the difference Fourier map and refined freely to accurately validate the N−H⋯Cl hydrogen bonding network. Aliphatic hydrogens should be placed in calculated positions using a riding model to maintain a favorable data-to-parameter ratio.

XRD_Workflow A Synthesis & Purification (Ethyl Ester HCl) B Single Crystal Growth (Solvent Diffusion) A->B C X-Ray Diffraction (Mo Kα, 110 K) B->C D Phase Solution (Direct Methods) C->D E Structural Refinement (Least-Squares on F²) D->E

Caption: Workflow for the crystallographic analysis of gabapentin ethyl ester hydrochloride.

Quantitative Crystallographic Data

The table below summarizes the comparative crystallographic parameters, contrasting the native zwitterionic gabapentin with its hydrochloride salt and the representative expected parameters for the ethyl ester hydrochloride derivative.

ParameterGabapentin Anhydrous ( α -form)Gabapentin HydrochlorideGabapentin Ethyl Ester HCl (Representative)
Chemical Formula C9​H17​NO2​ C9​H18​ClNO2​ C11​H22​ClNO2​
Solid-State Form ZwitterionCationic SaltCationic Salt
Typical Space Group P21​/c Pbca P21​/c or P1ˉ
Primary H-Bond Acceptor Carboxylate ( −COO− )Chloride ( Cl− )Chloride ( Cl− )
Conformation at C1 GaucheGaucheGauche
Lattice Dominance Electrostatic ( NH3+​⋯COO− )Ionic ( NH3+​⋯Cl− )Ionic ( NH3+​⋯Cl− ) & Van der Waals

Conclusion

The structural elucidation of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride highlights the delicate balance between molecular conformation and supramolecular assembly. While the rigid, gem-disubstituted cyclohexane ring forces the molecular backbone into a conserved gauche conformation, the esterification of the carboxylate group completely rewires the crystal lattice. By eliminating the possibility of zwitterion formation, the solid-state architecture becomes entirely dependent on the chloride counterion to anchor the protonated amine, resulting in a fundamentally different crystallographic landscape compared to native gabapentin.

References

  • Polymorphs of gabapentin - ResearchGate Source: Acta Crystallographica Section C: Structural Chemistry URL
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review - MDPI Source: MDPI URL
  • Gabapentin-lactum-chloranilic acid (1/1)
  • Hybrid Peptide Design.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

An In-Depth Guide to the Synthesis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride Introduction and Significance Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is the ethyl ester hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction and Significance

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is the ethyl ester hydrochloride salt of Gabapentin, a prominent pharmaceutical agent used for the treatment of epilepsy and neuropathic pain.[1] As a close structural analog and potential prodrug, this compound is of significant interest to researchers in medicinal chemistry and drug development. Its synthesis provides a valuable platform for creating derivatives of Gabapentin, enabling studies on structure-activity relationships, pharmacokinetics, and the development of new therapeutic agents.

This document provides a detailed protocol for the synthesis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. We will primarily focus on a direct and efficient route involving the reduction of a nitrile intermediate. An alternative, industrially relevant pathway commencing with a Hofmann rearrangement to first synthesize the Gabapentin core will also be discussed for completeness.

Overview of Synthetic Strategies

Two principal and logical pathways can be envisioned for the synthesis of the target compound.

  • Direct Route via Nitrile Reduction: This strategy involves the synthesis of a key intermediate, ethyl 2-(1-cyanocyclohexyl)acetate, which already contains the required carbon skeleton and the ethyl ester functionality. The final step is the chemical reduction of the nitrile group to the primary aminomethyl group, followed by salt formation. This route is often more efficient in a laboratory setting as it builds the molecule in a more convergent fashion.

  • Indirect Route via Gabapentin Intermediate: This approach mirrors the common industrial synthesis of Gabapentin.[2] It begins with the formation of 1,1-cyclohexanediacetic acid monoamide, which then undergoes a Hofmann rearrangement to yield Gabapentin.[3][4] The final step is a classical Fischer esterification of Gabapentin's carboxylic acid group using ethanol and an acid catalyst (HCl), which also serves to form the desired hydrochloride salt.

For the purpose of this guide, we will provide a detailed, step-by-step protocol for the more direct Nitrile Reduction pathway, followed by an overview of the alternative Hofmann Rearrangement route.

Part 1: Protocol for Synthesis via Nitrile Reduction

This protocol is divided into two main stages: the synthesis of the key nitrile-ester precursor and its subsequent reduction to the final product.

Stage 1: Synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate

Scientific Principle: This stage employs a Knoevenagel condensation followed by a Michael addition. Cyclohexanone is reacted with ethyl cyanoacetate. The reaction is typically base-catalyzed, leading to the formation of an α,β-unsaturated cyano-ester, which can then be subjected to conjugate addition of a cyanide source, or more commonly, the reaction proceeds through a different pathway to yield the desired product. A well-established method involves the direct reaction of cyclohexanone and ethyl cyanoacetate. For the purpose of this protocol, we will focus on the synthesis of the precursor from (1-cyanocyclohexyl)malonic acid dimethyl ester, which is a documented route.[5]

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-cyanocyclohexyl)malonic acid dimethyl ester (26.9 g, 100 mmol), lithium chloride (4.3 g, 100 mmol), and water (3.6 g, 200 mmol).

  • Add 300 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 150°C and maintain this temperature for approximately 22 hours, with continuous stirring.

  • After 22 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 700 mL of water and transfer to a separatory funnel.

  • Extract the aqueous mixture with pentane (3 x 300 mL).

  • Combine the organic phases and wash with brine (2 x 150 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield ethyl 2-(1-cyanocyclohexyl)acetate as a clear oil.[5]

Materials and Reagents for Stage 1:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
(1-cyanocyclohexyl)malonic acid dimethyl ester-269.3026.9 gStarting material
Lithium Chloride (LiCl)7447-41-842.394.3 gAnhydrous
Dimethyl Sulfoxide (DMSO)67-68-578.13300 mLAnhydrous
Water (H₂O)7732-18-518.023.6 gDeionized
Pentane109-66-072.15~1000 mLFor extraction
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededAnhydrous, for drying
Stage 2: Reduction of Nitrile and Hydrochloride Salt Formation

Scientific Principle: The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, avoiding the use of stoichiometric metal hydride reagents like LiAlH₄.[6][7] In this process, the nitrile is reduced with molecular hydrogen (H₂) in the presence of a metal catalyst, such as Rhodium on Carbon (Rh/C) or Raney Nickel.[7][8] The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the amine. The final step involves treating the resulting amine with hydrochloric acid to precipitate the stable hydrochloride salt.

Experimental Protocol:

  • Charge a high-pressure hydrogenation vessel (Parr apparatus) with ethyl 2-(1-cyanocyclohexyl)acetate (19.5 g, 100 mmol) and 200 mL of methanol.

  • Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (approx. 0.4 g, 2 wt%) to the solution.

  • Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 10 bar.[8]

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 50 mL.

  • Cool the concentrated solution in an ice bath and slowly add a solution of 4M HCl in 1,4-dioxane or a saturated solution of HCl gas in diethyl ether until precipitation is complete and the pH is acidic.

  • Stir the resulting slurry in the cold for 1 hour.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.

Materials and Reagents for Stage 2:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl 2-(1-cyanocyclohexyl)acetate133481-10-4195.2619.5 gFrom Stage 1
Methanol (MeOH)67-56-132.04200 mLAnhydrous
5% Rhodium on Carbon (Rh/C)7440-16-6102.91 (Rh)~0.4 gCatalyst
Hydrogen (H₂) gas1333-74-02.0210 barHigh purity
Hydrochloric Acid (HCl)7647-01-036.46As neededAs solution in dioxane or ether
Diethyl Ether60-29-774.12As neededFor washing, anhydrous
Celite61790-53-2-As neededFilter aid

Visualization of Workflow and Mechanism

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction & Salt Formation A Cyclohexanone + Ethyl Cyanoacetate B Synthesis of Precursor A->B C Ethyl 2-(1-cyanocyclohexyl)acetate B->C D Catalytic Hydrogenation (H₂, Rh/C) C->D Purified Intermediate E Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate (Free Base) D->E F Acidification (HCl) E->F G Final Product: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl F->G G cluster_key Legend R-C≡N R-C≡N R-CH=NH R-CH=NH R-C≡N->R-CH=NH H₂/Catalyst R-CH₂-NH₂ R-CH₂-NH₂ R-CH=NH->R-CH₂-NH₂ H₂/Catalyst key R = -CH(COOEt)-Cyclohexyl

Caption: Simplified mechanism of catalytic hydrogenation of a nitrile to a primary amine.

Alternative Pathway: Hofmann Rearrangement Route

This pathway is a cornerstone of industrial Gabapentin synthesis and represents a valid, albeit more circuitous, route to the target ester. [2][3] Scientific Principle: The key transformation is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one fewer carbon atom. [2]1,1-Cyclohexanediacetic acid monoamide is treated with a reagent like sodium hypobromite or hypochlorite. This generates an unstable N-haloamide, which, upon treatment with a base, rearranges to an isocyanate intermediate. [2][9]This isocyanate is then hydrolyzed in situ to form Gabapentin. The final step is a standard Fischer esterification.

G A 1,1-Cyclohexanediacetic Acid B Anhydride Formation A->B C 1,1-Cyclohexanediacetic Anhydride B->C D Amidation (NH₃) C->D E 1,1-Cyclohexanediacetic Acid Monoamide D->E F Hofmann Rearrangement (e.g., NaOBr) E->F G Gabapentin F->G H Fischer Esterification (EtOH, HCl) G->H I Final Product: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl H->I

Caption: Workflow for the alternative synthesis via the Hofmann rearrangement pathway.

Summary of Steps:

  • Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide: This intermediate is typically prepared by first converting 1,1-cyclohexanediacetic acid to its anhydride, followed by controlled amidation with ammonia. [3][10][11]2. Hofmann Rearrangement to Gabapentin: The monoamide is subjected to a Hofmann rearrangement using an alkaline solution of sodium hypochlorite or sodium hypobromite, followed by acidification to yield Gabapentin hydrochloride. [3][12][13]3. Esterification: Gabapentin hydrochloride is refluxed in absolute ethanol with a catalytic amount of strong acid (or by bubbling HCl gas) to drive the equilibrium towards the formation of the ethyl ester. The product is then isolated as the hydrochloride salt.

Safety and Handling

  • Nitrile Compounds: Organic nitriles are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in specialized high-pressure equipment by trained personnel. Ensure the system is free of leaks and properly purged.

  • Strong Acids and Bases: Reagents like hydrochloric acid, sodium hydroxide, and lithium chloride are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Organic solvents like methanol, DMSO, and ethers are flammable and/or toxic. Handle them in a fume hood away from ignition sources.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid.
  • The Journal of Organic Chemistry. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Thieme. (n.d.).
  • ResearchGate. (n.d.). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Quick Company. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile.
  • European Patent Office. (2010, March 25).
  • Google Patents. (n.d.). Method for preparing 1,1-cyclohexanediacetic acid mono amide.
  • ChemicalBook. (n.d.). 1,1-Cyclohexanediacetic acid mono amide synthesis.
  • LS College. (2020, August 3). Curtius rearrangement.
  • Google Patents. (n.d.). CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide.
  • WIPO Patentscope. (2003, January 9). WO/2003/002517 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANE DIACETIC ACID MONOAMIDE.
  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 99189-60-3|1,1-Cyclohexanediacetic acid mono amide.
  • Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Google Patents. (n.d.). WO2003089403A1 - Process for preparing gabapentin.
  • Google Patents. (n.d.).
  • Quick Company. (n.d.).
  • Patent 3604272. (n.d.).
  • Patsnap. (2022, July 1).
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). ethyl 2-cyano-2-(1-cyanocyclohexyl)
  • Wikipedia. (n.d.). Lossen rearrangement.
  • PrepChem.com. (n.d.). Synthesis of Gabapentin.
  • PubChem. (n.d.). Ethyl 2-[1-(aminomethyl)
  • Aldlab Chemicals. (n.d.). ethyl 2-[1-(aminomethyl)
  • Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)
  • Google Patents. (n.d.). EP1140793A1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
  • PubChem. (n.d.). Ethyl 2-(1-cyanocyclohexyl)
  • ChemScene. (n.d.). 36077-72-2 | Ethyl 2-[1-(methylamino)
  • MDPI. (2025, January 6). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)
  • Google Patents. (n.d.). US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
  • PrepChem.com. (n.d.). Synthesis of (1-cyanocyclohexyl)acetic acid ethyl ester.

Sources

Application

Comprehensive Application Note: HPLC Method Development and Validation for Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Grounding Ethyl 2-[1-(aminomethyl)cyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Grounding

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is the ethyl ester derivative of the widely prescribed anticonvulsant and neuropathic pain medication, gabapentin[1]. In pharmaceutical development, this compound is monitored as a critical process-related impurity (often formed when ethanol is used during synthesis) and as a potential degradation product[2].

The Analytical Challenge: Causality in Detector Selection

As a Senior Application Scientist, the first hurdle in analyzing aliphatic amino acids and their esters is the lack of a conjugated π-electron system . Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on UV detection. However, gabapentin and its ethyl ester only exhibit weak absorbance at low wavelengths (e.g., 210–215 nm)[3].

While a low-wavelength UV method is possible for isocratic runs, impurity profiling requires gradient elution to separate the highly polar parent drug from its more lipophilic esterified degradants. Running gradients at 210 nm with organic modifiers like methanol or acetonitrile causes severe baseline drift, masking low-level impurities.

The Solution: To achieve a highly sensitive, gradient-compatible method without the artifact risks of pre-column derivatization, modern protocols utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[4][5]. CAD is a universal, mass-based detector that provides uniform response for non-volatile analytes, making it the gold standard for chromophore-deficient impurities.

MethodDev A Gabapentin Ethyl Ester (Aliphatic Amine) B Chromophore Analysis: No Conjugated π-System A->B C Low Wavelength UV (210-215 nm) B->C Option 1 D Derivatization (e.g., OPA, FMOC) B->D Option 2 E Universal Detection (CAD / ELSD / MS) B->E Option 3 F High Baseline Noise Gradient Limitations C->F G Time-Consuming Artifact Risks D->G H Optimal Sensitivity Gradient Compatible E->H

Fig 1: Decision matrix for HPLC detector selection for chromophore-deficient aliphatic amines.

Experimental Protocol: Stability-Indicating RP-HPLC-CAD Method

Reagents and Materials
  • Analyte: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride reference standard[1].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Acetate and Glacial Acetic Acid.

Chromatographic Conditions

Causality of Method Design: A core-shell Biphenyl or C18 column is selected to provide high efficiency at lower backpressures. The mobile phase pH is strictly buffered to 4.2. Because the primary amine of the ethyl ester has a pKa of ~10.7, a pH of 4.2 ensures the analyte is fully protonated. This prevents mixed-mode interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing. Furthermore, ammonium acetate is fully volatile, satisfying the strict requirements of the CAD detector to prevent capillary clogging[4].

ParameterSpecification
Column Core-shell C18 or Biphenyl (150 mm × 4.6 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, adjusted to pH 4.2 with Acetic Acid
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Charged Aerosol Detector (CAD); Evaporation Temp: 35°C
Injection Volume 10 µL
Gradient Elution Program

Causality: The gradient starts highly aqueous to retain the polar protonated amine, then ramps up the organic modifier to elute the lipophilic ethyl ester group efficiently.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold (Equilibration)
2.0955Isocratic Hold
10.04060Linear Gradient (Elution of Ester)
15.04060Isocratic Wash
15.1955Return to Initial
20.0955Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio. Note: Samples must be dissolved in initial mobile phase conditions to prevent solvent-mismatch induced peak fronting.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the ethyl ester reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Perform serial dilutions using the diluent to achieve the target calibration range (e.g., 0.5 µg/mL to 50 µg/mL)[5].

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.

Self-Validating System Architecture

A trustworthy analytical protocol cannot rely on assumed instrument stability; it must mathematically prove its own fitness during every run. This method is designed as a self-validating system using continuous System Suitability Testing (SST) bracketing, compliant with ICH Q2(R1) guidelines[6].

If the system fails any of the parameters in Table 3 during the initial 6-replicate SST injection or the bracketing injections (placed every 10 samples), the sequence is programmed to automatically halt, preventing the generation of compromised data.

SST ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) > 2.0Ensures baseline separation between Gabapentin and its Ethyl Ester.
Tailing Factor ( Tf​ ) ≤ 1.5Proves secondary silanol interactions are successfully suppressed by the pH 4.2 buffer.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler accuracy and CAD nebulizer stability.
Theoretical Plates ( N ) > 5000Confirms the physical integrity of the core-shell column bed.

Method Validation Summary

Following method optimization, full validation must be executed according to the ICH Q2(R1) Validation of Analytical Procedures framework[6]. The CAD response is inherently non-linear over wide ranges; therefore, data is often fitted using a quadratic curve or a log-log transformation to achieve strict linearity criteria[4].

Validation ParameterICH Q2(R1) RequirementExpected Method Performance
Linearity (Log-Log) R2≥0.998 R2>0.999 (Range: 0.5 – 50 µg/mL)
Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.5% – 102.1%
Repeatability %RSD < 2.0%Intra-day %RSD < 1.5%
Limit of Detection (LOD) S/N 3:1~0.15 µg/mL
Limit of Quantitation (LOQ) S/N 10:1~0.45 µg/mL

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA Regulatory Information. URL:[Link]

  • Journal of the Chemical Society of Pakistan. "Development of Direct Reversed-Phase High Performance Liquid Chromatographic Method for Quantitative Determination of Gabapentin". JCSP. URL:[Link]

  • PubMed / Elsevier. "Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products". National Library of Medicine. URL:[Link]

  • Ingenta Connect / Current Analytical Chemistry. "Non-Derivatization Method for the Determination of Gabapentin in Pharmaceutical Formulations, Rat Serum and Rat Urine using High Performance Liquid Chromatography Coupled with Charged Aerosol Detection". Bentham Science Publishers. URL:[Link]

Sources

Method

Application Note: Utilizing Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride as a Reference Standard for Gabapentin Impurity Profiling

Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Mechanistic Context: The Origin of the Ethyl Ester Impurity Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) is a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals

Mechanistic Context: The Origin of the Ethyl Ester Impurity

Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) is a widely prescribed γ -aminobutyric acid (GABA) analogue utilized for the management of neuropathic pain and seizures. During the bulk synthesis and subsequent crystallization of the Active Pharmaceutical Ingredient (API), ethanol is frequently employed as a solvent. Under the acidic conditions often required to adjust pH or form intermediate salts, the free carboxylic acid moiety of gabapentin becomes highly susceptible to Fischer esterification.

This nucleophilic acyl substitution reaction yields the related compound ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (commonly referred to in industry as Gabapentin Ethyl Ester Hydrochloride)[1].

Monitoring this specific impurity is a critical regulatory requirement under ICH Q3A guidelines. The conversion of the carboxylic acid to an ethyl ester eliminates the zwitterionic nature of the parent drug, significantly increasing the molecule's lipophilicity. If present above the qualification threshold, this impurity could theoretically alter the local solubility and absorption kinetics of the formulated API. Therefore, utilizing a highly pure reference standard of this compound is essential for accurate chromatographic quantification and batch release.

G Gabapentin Gabapentin API (Carboxylic Acid) Reaction Fischer Esterification (Nucleophilic Acyl Substitution) Gabapentin->Reaction Ethanol Ethanol + HCl (Solvent / Acid Catalyst) Ethanol->Reaction Impurity Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl (Gabapentin Ethyl Ester Impurity) Reaction->Impurity - H2O

Mechanistic pathway of Gabapentin Ethyl Ester Hydrochloride formation via esterification.

Physicochemical Profiling of the Reference Standard

To establish a robust analytical method, one must first understand the physicochemical properties of the reference standard. Because the free carboxylic acid is masked by the ethyl group, the molecule acts as a primary base. It is typically synthesized and isolated as a hydrochloride salt to ensure long-term stability and rapid solubility in aqueous mobile phases[2].

PropertyValue
Chemical Name Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride[1]
Common Synonyms Gabapentin Ethyl Ester Hydrochloride, Ethyl Gabapentate[1]
CAS Registry Number 60175-04-4 (HCl salt)[2] / 138799-97-0 (Free base)[1]
Molecular Formula C11​H21​NO2​⋅HCl [2]
Molecular Weight 235.75 g/mol (Salt) / 199.29 g/mol (Free base)[1]
Appearance White to off-white crystalline powder

Analytical Methodology & Rationale

Quantifying gabapentin and its ethyl ester impurity presents specific chromatographic challenges. Neither molecule possesses a strong UV chromophore (such as an aromatic ring or conjugated π -system), necessitating low-wavelength UV detection. Furthermore, the primary amine can lead to severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

Causality in Method Development:

  • Stationary Phase Selection: A hybrid-particle reverse-phase column (e.g., Waters X-Terra RP-18) is selected[3]. The hybrid organic/inorganic matrix provides superior resistance to acidic mobile phases and minimizes silanol activity, ensuring sharp peak shapes for basic amines.

  • Mobile Phase Additive: Trifluoroacetic acid (0.1% TFA) is utilized in the aqueous phase[3]. TFA serves a dual purpose: it lowers the pH to fully protonate the primary amine, and acts as a hydrophobic ion-pairing agent. This increases the retention of the polar gabapentin on the C18 column while simultaneously masking any remaining active sites on the silica.

  • Wavelength Selection: Detection is set to 210 nm[3], which captures the absorbance of the carbonyl group and the amine functionality, maximizing sensitivity for these aliphatic compounds.

Workflow Prep Standard & Sample Prep (Diluent: Mobile Phase A/B) HPLC RP-HPLC Injection (Waters X-Terra RP-18, 210 nm) Prep->HPLC SST System Suitability Testing (Rs > 2.0, RSD < 2.0%) HPLC->SST Quant Impurity Quantification (% w/w against API) SST->Quant Criteria Met

Self-validating RP-HPLC workflow for quantifying the Gabapentin Ethyl Ester impurity.

Self-Validating RP-HPLC Protocol

The following protocol outlines the step-by-step methodology for quantifying the ethyl ester impurity in Gabapentin API. This workflow is designed as a self-validating system ; the analytical run is only considered trustworthy if the internal System Suitability Testing (SST) criteria are strictly met prior to sample analysis.

Reagents and Equipment
  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Waters X-Terra RP-18, 150 mm × 3.9 mm, 5 µm[3].

  • Mobile Phase A: HPLC-grade Acetonitrile[3].

  • Mobile Phase B: 0.1% TFA in Milli-Q Water[3].

  • Diluent: Mobile Phase A / Mobile Phase B (10:90, v/v).

Preparation of Solutions
  • Blank Solution: Use the diluent directly.

  • Reference Standard Solution (SST & Quantification): Accurately weigh 5.0 mg of the Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL). Dilute 1.0 mL of this stock to 100 mL to achieve a final working concentration of 1.0 µg/mL (representing 0.1% of the API target concentration).

  • API Sample Solution: Accurately weigh 50.0 mg of Gabapentin API into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1000 µg/mL).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm[3]

  • Gradient Program:

    • 0 - 5 min: 5% A / 95% B (Retains the highly polar Gabapentin)

    • 5 - 15 min: Linear ramp to 60% A / 40% B (Elutes the lipophilic Ethyl Ester)

    • 15 - 20 min: Hold at 60% A / 40% B (Column wash)

    • 20 - 25 min: 5% A / 95% B (Re-equilibration)

System Suitability Testing (SST) & Validation Criteria

Before analyzing the API sample, the system must validate its own performance using the Reference Standard Solution.

  • Precision (Trustworthiness): Inject the Reference Standard Solution five times consecutively. The Relative Standard Deviation (RSD) of the ethyl ester peak area must be ≤2.0% . This ensures injection-to-injection reproducibility.

  • Resolution ( Rs​ ): Inject a spiked solution containing both Gabapentin and the Ethyl Ester standard. The resolution between the two peaks must be ≥2.0 . This guarantees baseline separation, preventing the massive API peak from masking the trace impurity.

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the reference standard peak must be ≥10 .

Execution and Reporting
  • Inject the Blank Solution to ensure no baseline interference at the expected retention times.

  • Execute the SST sequence. Proceed to sample analysis only if all criteria are met.

  • Inject the API Sample Solution in duplicate.

  • Integrate the peak corresponding to the retention time of the ethyl ester reference standard.

  • Calculate the impurity concentration (% w/w) using the external standard method. Crucial Insight: Because the reference standard is a hydrochloride salt, you must correct for the salt factor to report the free-base impurity level accurately:

    Salt Factor=MW of HCl SaltMW of Free Base​=235.75199.29​=0.845

References

  • PubChem: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 15512485 Source: National Institutes of Health (NIH) URL:[Link]

  • Patent Application Publication: US 2011/0263526 A1 (Gabapentin Prodrugs and HPLC Methods)
  • Gabapentin Ethyl Ester Hydrochloride (Reference Standard Specifications) Source: Pharmaffiliates URL:[Link]

Sources

Application

Application Note: High-Resolution LC-MS/MS Method for the Identification and Quantification of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical R&D Professionals. Analytical Context & Significance Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is the ethyl ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical R&D Professionals.

Analytical Context & Significance

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4) is the ethyl ester derivative of the widely prescribed anticonvulsant and neuropathic pain medication, gabapentin[1]. In the landscape of pharmaceutical development, this compound occupies a dual role. First, it is a critical synthetic intermediate and is routinely monitored as a European Pharmacopoeia (EP) and USP-related impurity during the GMP-compliant manufacturing of gabapentin[2]. Second, due to its increased lipophilicity compared to the parent drug, it is frequently investigated as a prodrug base designed to enhance bioavailability and cross the blood-brain barrier more efficiently[3].

Accurate, trace-level quantification of this compound is essential. This application note details a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explaining the fundamental causality behind the ionization, fragmentation, and chromatographic choices required to build a self-validating analytical method.

Physicochemical Properties

To design an effective extraction and ionization strategy, the fundamental properties of the analyte must be established.

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValue
Compound Name Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
CAS Number 60175-04-4
Molecular Formula (Free Base) C₁₁H₂₁NO₂
Monoisotopic Mass 199.1572 Da
Precursor Ion [M+H]⁺ m/z 200.1650
LogP (Estimated) ~2.1 (Highly lipophilic compared to gabapentin)

Mass Spectrometry Fundamentals: Causality of Fragmentation

To achieve sub-nanogram sensitivity, Electrospray Ionization in positive mode (ESI+) is utilized. The causality behind this choice lies in the molecule's primary aliphatic amine. In the presence of an acidic mobile phase (e.g., 0.1% formic acid), this amine acts as a strong proton acceptor, yielding a highly abundant [M+H]⁺ precursor ion at m/z 200.16.

Upon Collision-Induced Dissociation (CID) in the mass spectrometer, the spatial proximity of the protonated aminomethyl group to the ethyl acetate moiety drives a highly specific and predictable fragmentation pathway. The dominant reaction is a thermodynamically favored intramolecular cyclization. The amine nitrogen acts as a nucleophile, attacking the ester carbonyl carbon and expelling a neutral ethanol molecule (-46 Da). This results in the formation of a highly stable bicyclic 2-azaspiro[4.5]decan-3-one (gabapentin lactam) fragment at m/z 154.12[4].

This fragmentation mechanism is analogous to the behavior of the parent drug gabapentin, which loses water (-18 Da) to form the exact same diagnostic lactam structure[5]. A secondary, less favored pathway involves the loss of ammonia (-17 Da) via alpha-cleavage, yielding m/z 183.14.

MS_Fragmentation Precursor Gabapentin Ethyl Ester [M+H]⁺ m/z 200.16 (Protonated Amine) Lactam Gabapentin Lactam Ion m/z 154.12 (Base Peak / Quantifier) Precursor->Lactam - C₂H₅OH (46 Da) Intramolecular Cyclization AmineLoss Amine Loss Ion m/z 183.14 (Qualifier Fragment) Precursor->AmineLoss - NH₃ (17 Da) α-Cleavage

Fig 1: ESI+ MS/MS fragmentation pathway of gabapentin ethyl ester highlighting lactam formation.

Experimental Protocols

Sample Preparation: The Methanol Transesterification Risk

Expert Insight: When preparing esterified standards or extracting them from biological matrices, the choice of organic solvent is critical. Methanol must be strictly avoided. Aliphatic esters like gabapentin ethyl ester are highly susceptible to transesterification in the presence of methanol, which chemically converts the analyte into gabapentin methyl ester. This artifact formation leads to a severe underestimation of the true drug concentration[6]. Acetonitrile (ACN) is the mandatory organic substitute.

Step-by-Step Protocol:

  • Accurately weigh 1.0 mg of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride reference standard.

  • Dissolve the standard in 1.0 mL of 100% LC-MS grade Acetonitrile to create a 1 mg/mL primary stock solution.

  • Perform serial dilutions using a diluent of 50:50 Water:ACN (v/v) containing 0.1% Formic Acid to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • For Biological Matrices (e.g., Plasma): Perform protein precipitation (PPT) by adding 300 µL of cold ACN to 100 µL of the biological sample. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the clear supernatant to an autosampler vial for analysis.

UHPLC Chromatographic Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and mitigate matrix effects from endogenous phospholipids.

Table 2: UHPLC Gradient Conditions

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.010900.4
5.19550.4
7.09550.4
Mass Spectrometry (MRM) Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

Table 3: MRM Transitions and Collision Energies

Precursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Assignment / Causality
200.2154.15015Quantifier: Highly favored loss of ethanol forming the stable lactam.
200.2136.15025Qualifier: Subsequent loss of H₂O from the lactam structure.
200.2183.15012Qualifier: Minor pathway via loss of NH₃.

Self-Validating System & Quality Control

To ensure the trustworthiness of the generated data, this protocol operates as a self-validating system through two mandatory diagnostic checks:

  • Ion Ratio Verification: The ratio of the quantifier transition (200.2 → 154.1) to the qualifier transition (200.2 → 136.1) must remain constant (±20% relative standard deviation) across all calibration standards and unknown samples. A deviation in this ratio instantly flags the presence of a co-eluting isobaric interference, preventing false-positive quantification.

  • Artifact Monitoring (Transesterification Check): A blank matrix injection containing only the extraction solvent must be monitored for m/z 186.1 → 154.1 (the MRM transition for the methyl ester artifact). The absolute absence of this peak validates that no chemical degradation or transesterification occurred during sample handling, confirming the integrity of the extraction protocol[6].

References

  • Google Patents. "EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers". Patent Literature.
  • Oxford Academic. "Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method". Journal of Analytical Toxicology. Available at: [Link]

  • PubMed / NIH. "Liquid chromatography/mass spectrometry analytical determination of gabapentin transformation products by heterogeneous photocatalysis and environmental evaluation". Rapid Communications in Mass Spectrometry. Available at:[Link]

  • ResearchGate. "Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography". Bioanalytical Method Development Literature. Available at: [Link]

Sources

Method

Application Note: Divergent Synthesis of Gabapentin Derivatives from Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

The Strategic Utility of the Ethyl Ester Hydrochloride Scaffold In the landscape of neuroactive drug development, gabapentin derivatives and prodrugs are heavily investigated to overcome the parent drug's saturable absor...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of the Ethyl Ester Hydrochloride Scaffold

In the landscape of neuroactive drug development, gabapentin derivatives and prodrugs are heavily investigated to overcome the parent drug's saturable absorption and limited bioavailability[1]. The synthesis of these advanced molecules frequently relies on a critical building block: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS 60175-04-4)[2].

This specific molecular scaffold is engineered for synthetic control. By masking the carboxylic acid as an ethyl ester, the strong intermolecular hydrogen-bonding networks typical of zwitterionic gabapentin are disrupted, altering its solid-state structure and increasing its solubility in organic solvents[3]. More importantly, the primary amine is protected as a hydrochloride salt. If the molecule existed as a free amine ethyl ester, it would be thermodynamically driven to undergo rapid intramolecular amidation to form a stable spiro-fused lactam[4]. The hydrochloride salt acts as a kinetic trap, protonating the amine to render it non-nucleophilic and ensuring the acyclic precursor remains stable for controlled, divergent derivatization[5].

Pathway Visualization: Divergent Synthetic Trajectories

Depending on the sequence of deprotection and reagent introduction, this single precursor can be steered toward three distinct chemical endpoints: the active zwitterionic API, the cyclic lactam intermediate, or advanced N-derivatized prodrug precursors.

G SM Ethyl 2-[1-(aminomethyl)cyclohexyl] acetate hydrochloride Hydrolysis Aqueous Hydrolysis (NaOH, then pH ~7.2) SM->Hydrolysis Pathway A Cyclization Basification & Thermal Cyclization (-EtOH) SM->Cyclization Pathway B Acylation In Situ Neutralization & Electrophilic Coupling SM->Acylation Pathway C Gabapentin Gabapentin (Zwitterionic API) Hydrolysis->Gabapentin Lactam Gabapentin Lactam (Intermediate/Degradant) Cyclization->Lactam Prodrug N-Derivatized Ester (Prodrug Precursor) Acylation->Prodrug

Divergent synthetic pathways from Gabapentin ethyl ester hydrochloride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and built-in analytical checkpoints to ensure high-fidelity execution.

Protocol A: Base-Mediated Hydrolysis to Gabapentin (Free Zwitterion)

Mechanistic Causality: Saponification of the ethyl ester requires a strong base to drive the equilibrium forward. However, isolating the resulting gabapentin from the aqueous matrix is challenging due to its high water solubility. This protocol exploits the molecule's zwitterionic nature. The isoelectric point (pI) of gabapentin is approximately 7.14. By carefully titrating the post-hydrolysis mixture to this exact pH, the zwitterion reaches its point of minimum solubility and precipitates, effectively self-purifying.

Step-by-Step Workflow:

  • Suspend 10.0 g of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride in 50 mL of 2M NaOH.

  • Heat the mixture to 50°C for 4 hours under vigorous stirring to ensure complete ester hydrolysis.

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • Validation Checkpoint 1: Dropwise addition of 3N HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 7.1–7.2. A white crystalline precipitate will begin to form immediately.

  • Age the suspension at 4°C for 2 hours to maximize crystallization, then filter under vacuum.

  • Wash the filter cake with ice-cold acetone (2 x 20 mL) to remove residual water and organic impurities, then dry under vacuum at 35°C.

  • Validation Checkpoint 2: Perform a ninhydrin stain on a TLC plate (eluent: BuOH/AcOH/H₂O 4:1:1); a single purple spot confirms the presence of the primary amine free from ester starting material.

Protocol B: Thermal Intramolecular Cyclization to Gabapentin Lactam

Mechanistic Causality: While gabapentin lactam (2-azaspiro[4.5]decan-3-one) is often monitored as a toxic degradant in pharmaceutical formulations, it is also a vital synthetic waypoint for generating fluorinated or radiolabeled gabapentin derivatives[6]. To synthesize the lactam, the HCl salt must be neutralized to liberate the nucleophilic primary amine. Subsequent heating provides the activation energy for the amine to attack the adjacent ester carbonyl, expelling ethanol and forming the thermodynamically stable spiro-ring[4].

Step-by-Step Workflow:

  • Dissolve 5.0 g of the starting material in 50 mL of ethanol saturated with ammonia.

  • Stir at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Evaporate the excess ammonia and ethanol under reduced pressure to yield the intermediate free amine.

  • Redissolve the residue in 50 mL of glacial acetic acid or toluene and heat to 80–100°C for 12 hours[4].

  • Remove the solvent in vacuo and recrystallize the crude solid from an ethyl acetate/hexane mixture.

  • Validation Checkpoint: Analyze the product via FT-IR spectroscopy. The successful formation of the lactam is validated by the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a strong lactam carbonyl stretch (~1690 cm⁻¹).

Protocol C: In Situ Neutralization and N-Derivatization (Prodrug Precursors)

Mechanistic Causality: To synthesize advanced prodrugs (e.g., peptide-coupled derivatives or gabapentin enacarbil precursors), the amine must be functionalized without triggering the competing lactamization pathway[7]. This requires in situ neutralization. By adding a non-nucleophilic tertiary amine (like N-ethylmorpholine or DIPEA) dropwise to a chilled solution containing both the starting material and a highly reactive electrophile, the liberated primary amine is immediately captured by the electrophile. This kinetic control ensures intermolecular acylation vastly outcompetes intramolecular cyclization.

Step-by-Step Workflow:

  • In a dry flask under N₂, dissolve 1.0 eq of the starting material and 1.05 eq of the electrophile (e.g., Boc-anhydride or a Boc-protected amino acid with DCC/HOBt) in a 3:1 mixture of THF and DMA[7].

  • Cool the solution to 0–5°C to suppress the kinetics of lactamization.

  • Add 1.1 eq of N-ethylmorpholine (N-EM) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow the reaction to warm to 25°C and stir for an additional 15 hours[7].

  • Validation Checkpoint 1: Concentrate the mixture, dilute with ethyl acetate, and extract twice with saturated aqueous NaHCO₃. This self-validating workup ensures the removal of any unreacted acidic electrophiles and water-soluble coupling byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Validation Checkpoint 2: Confirm product identity via ¹H NMR (CDCl₃). For Boc-protected derivatives, a dominant singlet at ~1.44 ppm (9H, t-butyl) alongside the preservation of the ethyl ester quartet/triplet signals confirms successful N-derivatization without ester loss[7].

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes and critical parameters for the divergent pathways, providing a benchmark for process development and scale-up.

Target DerivativeSynthetic PathwayCritical ReagentsOptimal TempTypical YieldPrimary Validation Marker
Gabapentin (Free Base) Aqueous HydrolysisNaOH, followed by HCl (pH 7.1)50°C (Rxn) / 4°C (Cryst)85–92%Precipitation at pI (pH 7.14); Ninhydrin (+)
Gabapentin Lactam Intramolecular CyclizationNH₃/EtOH, then Heat80–100°C>90%IR: Shift from ~1735 cm⁻¹ to ~1690 cm⁻¹
N-Boc-Gabapentin Ethyl Ester In Situ N-ProtectionBoc₂O, N-Ethylmorpholine0°C to 25°C88–95%¹H NMR: Singlet at ~1.44 ppm (9H)
Peptidyl-Gabapentin Ester Amide CouplingBoc-Amino Acid, DCC, HOBt0°C to 27°C80–85%HPLC purity; Mass Spec (M+H)⁺

References

  • Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | CID 15512485 Source: PubChem URL:[Link]

  • 54932-74-0 5-Bromo-1,1,1-trifluoropentane (Contains CAS 60175-04-4 Data) Source: AccelaChem URL:[Link]

  • An ester derivative of the drug gabapentin: PH dependent crystal stability Source: ResearchGate URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI (Pharmaceutics) URL:[Link]

  • Process for the preparation of gabapentin (US20050148792A1)
  • Compound and derivative of gabapentin (US20040248811A1)
  • Fluorinated Derivatives of Gabapentin and Methods of Use Thereof (US20230150922A1)

Sources

Application

Application Note: Purification and Recovery Protocols for Synthesized Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction and Mechanistic Rationale Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, commonly referred to as gabapentin ethyl ester hydrochloride (CAS: 60175-04-4) , is a critical synthetic intermediate. It i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, commonly referred to as gabapentin ethyl ester hydrochloride (CAS: 60175-04-4) , is a critical synthetic intermediate. It is extensively utilized in the development of bio-cleavable linkers, mutual prodrugs (e.g., gabapentin-lamotrigine conjugates), and NO-releasing prodrug therapeutics .

The standard synthesis of this compound involves the reaction of gabapentin with thionyl chloride ( SOCl2​ ) in absolute ethanol . While the conversion is highly efficient, the crude reaction matrix is left contaminated with unreacted gabapentin, residual ethanol, dissolved hydrogen chloride ( HCl ), and sulfurous byproducts. Because downstream applications typically involve coupling this intermediate with formyl chlorides or other electrophiles in the presence of a base like N,N-diisopropylethylamine (DIPEA) , the presence of residual nucleophiles or acidic byproducts will severely quench the subsequent coupling reaction.

This application note details a self-validating, causality-driven purification methodology designed to isolate the target ester hydrochloride in high purity.

Causality in Purification Strategy

The purification of amine hydrochloride esters cannot rely on standard aqueous workups, as the ester is prone to hydrolysis and the hydrochloride salt is highly water-soluble. Instead, the purification must exploit the specific solubility profile and dielectric sensitivities of the molecule:

  • Azeotropic Co-evaporation: Following the primary vacuum concentration, the crude product often presents as a viscous, hygroscopic yellow oil due to trapped HCl and trace moisture. Co-evaporating the residue with toluene forces the azeotropic removal of water and volatile acidic byproducts. This step is critical; failing to remove trapped moisture will cause the ester to slowly hydrolyze back into gabapentin during storage.

  • Anti-Solvent Crystallization: The target molecule is an amphiphilic salt. The cyclohexyl ring and ethyl ester impart moderate lipophilicity, while the protonated amine ensures high polarity. The compound is highly soluble in polar protic solvents (ethanol) but completely insoluble in non-polar ethereal solvents (diethyl ether). By dissolving the crude oil in minimal absolute ethanol and titrating with cold diethyl ether, the dielectric constant of the medium is systematically lowered. Once the "cloud point" is reached, the solvation shell around the hydrochloride salt collapses, forcing selective nucleation. Impurities remain dissolved in the ether-rich mother liquor.

Process Visualization

PurificationWorkflow A Crude Reaction Mixture (Gabapentin + SOCl₂ + EtOH) B Vacuum Concentration (Evaporate Volatiles at 40°C) A->B C Toluene Co-evaporation (Azeotropic HCl/H₂O Removal) B->C D Dissolution (Minimal Absolute Ethanol) C->D E Anti-Solvent Crystallization (Diethyl Ether at 0°C) D->E F Vacuum Filtration & Cold Ether Wash E->F G High-Vacuum Drying (Pure Target Compound) F->G

Workflow for the purification of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.

Experimental Protocols

The following protocols are designed as self-validating systems. The physical state transitions (from oil to cloudiness to crystalline solid) serve as in-process quality control (IPC) milestones, ensuring the operator that the thermodynamic conditions for purification have been met.

Protocol A: Primary Recovery and Quenching
  • Concentration: Transfer the crude reaction mixture to a rotary evaporator. Remove excess ethanol and SOCl2​ under reduced pressure (approx. 50-100 mbar) at a water bath temperature not exceeding 40°C to prevent thermal degradation.

  • Azeotropic Drying: Once a thick yellow oil is obtained, break the vacuum and add 20 mL of anhydrous toluene per gram of expected product.

  • Co-evaporation: Re-apply vacuum and evaporate the toluene. Repeat this co-evaporation step twice.

    • Self-Validation Check: The cessation of pungent SO2​ / HCl fumes and the transition of the residue to a highly viscous, semi-solid state confirms the successful removal of volatile acidic byproducts.

Protocol B: Anti-Solvent Crystallization (Target Purity >98%)
  • Primary Solvation: Dissolve the semi-solid residue from Protocol A in the absolute minimum volume of absolute ethanol required to achieve a clear solution at 35°C (typically 1.5 to 2.0 mL per gram of crude).

  • Thermal Shock: Transfer the flask to an ice-water bath (0–5°C) and initiate vigorous magnetic stirring.

  • Anti-Solvent Titration: Dropwise, add ice-cold anhydrous diethyl ether to the stirring solution. Continue addition until the solution exhibits a persistent, milky opalescence (the "cloud point").

    • Causality Note: Adding the ether too rapidly causes the compound to "oil out" (liquid-liquid phase separation) rather than crystallize. Dropwise addition ensures the system remains in the metastable zone, promoting the growth of pure crystal lattices.

  • Maturation: Once the cloud point is reached, add an additional 10% volume of diethyl ether and allow the suspension to stir at 0°C for 2 hours.

    • Self-Validation Check: The milky suspension should resolve into a slurry of distinct, free-flowing white crystals.

  • Isolation: Filter the crystalline precipitate rapidly under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of ice-cold diethyl ether (5 mL each) to displace the impurity-laden mother liquor.

  • Drying: Transfer the white crystals to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) and dry under high vacuum (<1 mbar) at room temperature for 12 hours.

Quantitative Data Presentation

The choice of purification method dictates the final purity and yield. The table below summarizes the expected outcomes based on the selected purification strategy, allowing researchers to balance recovery against the stringent purity requirements of downstream prodrug coupling.

Purification StrategyYield Recovery (%)Expected Purity (HPLC-UV)Residual SOCl2​ / HCl Ideal Downstream Application
Direct Evaporation & Trituration 90 – 95%~92.0%Moderate to HighBulk intermediate storage; non-sensitive reactions.
Anti-Solvent Crystallization (EtOH/Ether) 80 – 85%>98.5%Trace / UndetectableStandard prodrug coupling (e.g., with DIPEA/DCM) .
Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) 60 – 70%>99.9%NoneAnalytical reference standards; highly sensitive bio-assays.

Table 1: Comparative analysis of purification strategies for Gabapentin Ethyl Ester Hydrochloride.

References

  • LGC Standards. Gabapentin Ethyl Ester Hydrochloride (Product Code: MM0684.12-0025, CAS: 60175-04-4). LGC Standards.
  • Google Patents. EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers.
  • Google APIs (WIPO). WO 2011/132171 A1 - Prodrugs Containing Bio-Cleavable Linkers (Synthesis Methods).
Method

Advanced Formulation Strategies for Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride Delivery

Executive Summary & Mechanistic Rationale Gabapentin is a widely prescribed neuromodulator, but its clinical efficacy is heavily bottlenecked by its pharmacokinetic profile. As a highly hydrophilic zwitterion, gabapentin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Gabapentin is a widely prescribed neuromodulator, but its clinical efficacy is heavily bottlenecked by its pharmacokinetic profile. As a highly hydrophilic zwitterion, gabapentin cannot cross lipid membranes via passive diffusion. Instead, it relies almost exclusively on the low-capacity L-type amino acid transporter 1 (LAT1), which is predominantly localized in the upper gastrointestinal (GI) tract. This spatial restriction leads to saturable, non-linear absorption; as the dose increases, bioavailability sharply declines[1].

To overcome this, prodrug engineering is employed. Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (Gabapentin Ethyl Ester HCl, or GEE HCl) is a synthesized ester prodrug of gabapentin[2]. By masking the polar carboxylic acid moiety with an ethyl ester, the molecule's lipophilicity is drastically increased. This structural modification allows the prodrug to bypass LAT1 entirely and undergo dose-proportional absorption via passive transcellular diffusion across the entire GI tract, including the colon[3]. Once absorbed, the ester bond undergoes rapid in vivo hydrolysis by ubiquitous hepatic and intestinal carboxylesterases to release the active parent drug[4].

Because GEE HCl can be absorbed in the lower intestine, it unlocks the ability to formulate true 24-hour sustained-release (SR) dosage forms—a feat biologically impossible for standard gabapentin[5].

AbsorptionPathway Gabapentin Gabapentin (Hydrophilic/Zwitterion) LAT1 LAT1 Transporter (Upper GI Only) Gabapentin->LAT1 Saturable Uptake GEE GEE HCl Prodrug (Lipophilic Ester) Passive Passive Diffusion (Entire GI Tract) GEE->Passive Dose-Proportional Blood Systemic Circulation LAT1->Blood Limited Absorption Esterase Hepatic/Intestinal Esterases (Enzymatic Hydrolysis) Passive->Esterase Transcellular Entry ActiveDrug Active Gabapentin in Plasma Blood->ActiveDrug Esterase->ActiveDrug Cleavage to Parent Drug

Fig 1: Pharmacokinetic pathway comparison between Gabapentin and its lipophilic ester prodrug.

Physicochemical Profiling

Understanding the physicochemical shift from the parent drug to the prodrug is critical for selecting the correct formulation architecture.

PropertyGabapentin (Parent)GEE HCl (Prodrug)Formulation Implication
Molecular Weight 171.24 g/mol 235.75 g/mol Higher mass requires careful dose-equivalent calculations.
LogP (Predicted) -1.1 (Hydrophilic)+1.9 to +2.5 (Lipophilic)Enables lipid-based delivery and transdermal applications.
Charge State (pH 7.4) ZwitterionicCationic (Amine protonated)Prodrug is susceptible to precipitation in high pH environments.
Primary Absorption LAT1 TransporterPassive DiffusionEliminates the saturable absorption bottleneck.
Absorption Window Upper GI Tract onlyEntire GI Tract (incl. Colon)Enables 12-24 hour extended-release matrix formulations.
In Vivo Activation N/A (Active Drug)Esterase HydrolysisRequires protection from premature luminal hydrolysis in the gut.

Formulation Architecture I: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Rationale: While GEE HCl has excellent permeability, its ester bond is vulnerable to premature degradation by luminal carboxylesterases in the stomach and upper intestine before it can be absorbed. Formulating GEE HCl into a lipid-based SMEDDS serves a dual purpose:

  • The lipid/surfactant micelles sterically shield the ester bond from enzymatic attacks in the GI lumen.

  • It maintains the highly lipophilic prodrug in a solubilized state, preventing precipitation in the aqueous GI fluids.

Step-by-Step SMEDDS Protocol
  • Excipient Blending: In a glass vial, combine the oil phase (Capryol 90, 30% w/w), primary surfactant (Kolliphor EL, 50% w/w), and co-surfactant (Transcutol P, 20% w/w).

  • API Loading: Add GEE HCl to the lipid mixture at a concentration of 50 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication at 40°C for 30 minutes. Mechanistic Note: The mild heat reduces the viscosity of Capryol 90, ensuring complete isotropic solubilization of the API without thermally degrading the ester bond.

  • Equilibration: Allow the isotropic mixture to equilibrate at room temperature for 24 hours to ensure no API precipitation occurs (thermodynamic stability).

  • Encapsulation: Fill the clear, monophasic liquid into size 0 hard gelatin capsules and seal with a hydroalcoholic gelatin banding solution to prevent lipid leakage.

System Validation & QC
  • Self-Emulsification Test: Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). A transparent microemulsion must form spontaneously within 2 minutes.

  • Droplet Size Analysis: Analyze the dispersion via Dynamic Light Scattering (DLS). A self-validating SMEDDS must yield a Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) of < 0.2, confirming uniform micellar shielding.

SMEDDSWorkflow Phase1 1. Excipient Selection (Lipids, Surfactants) Phase2 2. API Solubilization (Dissolve GEE HCl) Phase1->Phase2 Phase Diagram Phase3 3. Homogenization (40°C, Sonication) Phase2->Phase3 Isotropic Mix Phase4 4. Self-Emulsification (Aqueous Titration) Phase3->Phase4 Dispersion Test Phase5 5. Final Dosage (Capsule Filling) Phase4->Phase5 Droplet <50nm

Fig 2: Step-by-step workflow for formulating GEE HCl into a Self-Microemulsifying Drug Delivery System.

Formulation Architecture II: Sustained-Release Hydrophilic Matrix Tablets

Causality & Rationale: Because GEE HCl is absorbed efficiently in the colon, it is a perfect candidate for an extended-release hydrophilic matrix[6]. We utilize Hydroxypropyl Methylcellulose (HPMC K100M) as the release retardant. Upon contact with GI fluids, HPMC hydrates to form a viscous gel layer. The lipophilic GEE HCl must slowly diffuse through this tortuous gel network, providing a steady, zero-order release over 12-24 hours.

Step-by-Step Tableting Protocol
  • Dry Blending: Geometrically blend GEE HCl (equivalent to 300 mg gabapentin), HPMC K100M (30% w/w of total tablet weight), and Microcrystalline Cellulose (MCC PH-101, q.s.) in a V-blender for 10 minutes.

  • Wet Granulation: Slowly add a 5% w/v aqueous solution of Polyvinylpyrrolidone (PVP K30) to the powder blend. Mechanistic Note: PVP K30 acts as a highly effective binder. Without it, the highly soluble HCl salt of the prodrug would migrate to the tablet surface during drying, leading to immediate dose dumping rather than sustained release.

  • Drying & Sizing: Pass the wet mass through a #16 mesh screen and dry in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is < 2.0%. Pass the dried granules through a #20 mesh screen.

  • Lubrication: Add Magnesium Stearate (0.5% w/w) and blend for exactly 3 minutes. Mechanistic Note: Over-lubrication (>0.5% or >3 mins) will coat the granules in a hydrophobic layer, severely retarding the initial hydration of the HPMC K100M polymer and causing erratic release profiles.

  • Compression: Compress the granules using a rotary tablet press with standard concave punches to a target hardness of 10-12 kp.

System Validation & QC
  • In Vitro Dissolution: Conduct USP Apparatus II (Paddle) dissolution testing at 50 rpm in 900 mL of pH 6.8 phosphate buffer at 37°C.

  • Release Kinetics: A successful matrix will exhibit a zero-order release profile (R² > 0.98) between hours 2 and 12, releasing no more than 20% of the API in the first hour (preventing dose dumping) and >85% by hour 12.

References

  • Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 15512485 - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

  • Role of gabapentin enacarbil XR in restless legs syndrome Source: PubMed Central (PMC) - NIH URL:[Link][1]

  • HORIZANT (gabapentin enacarbil) Label Source: U.S. Food and Drug Administration (FDA) URL:[Link][6]

  • US20230150922A1 - Fluorinated Derivatives of Gabapentin and Methods of Use Thereof Source: Google Patents URL:[4]

  • US8795725B2 - GABA analog prodrug sustained release oral dosage forms Source: Google Patents URL:[5]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products Source: PubMed Central (PMC) - NIH URL:[Link][3]

Sources

Application

Biocatalytic Synthesis of Gabapentin: Enzymatic Hydrolysis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction & Scientific Rationale Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a blockbuster neuromodulator widely prescribed for epilepsy and neuropathic pain. During its industrial synthesis, a critical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a blockbuster neuromodulator widely prescribed for epilepsy and neuropathic pain. During its industrial synthesis, a critical intermediate—ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride—must be hydrolyzed to yield the final active pharmaceutical ingredient (API).

Traditional chemical hydrolysis relies on refluxing the substrate in strong aqueous acids (e.g., HCl) or bases. However, these harsh conditions trigger a detrimental side reaction. The proximity of the primary amine to the ester carbonyl facilitates an intramolecular nucleophilic acyl substitution, resulting in the formation of gabapentin-lactam (2-azaspiro[4.5]decan-3-one) . This lactam is not merely a yield-reducing byproduct; it is a highly toxic degradation product that exhibits1[1].

To bypass this, modern drug development relies on biocatalysis . By employing a robust serine hydrolase—such as Candida antarctica Lipase B (CALB)—the ester can be quantitatively hydrolyzed under mild, aqueous conditions (pH 7.5, 30°C). This application note details the mechanistic causality, experimental protocols, and downstream processing required to execute this highly selective enzymatic transformation.

Mechanistic Insight: Suppressing Lactamization

Understanding the physical chemistry of the substrate is paramount to preventing impurity formation. Density functional theory (DFT) calculations demonstrate that the transition state for gabapentin lactamization requires overcoming an 2[2]. While stable at room temperature, the thermal energy supplied during chemical reflux easily breaches this barrier.

Enzymatic hydrolysis circumvents this via two mechanisms:

  • Thermal Control : The reaction operates at 30°C, drastically below the thermal threshold required to reach the lactamization transition state.

  • Protonation State : At the operating pH of 7.5, the primary amine of the substrate (pKa ~10.7) remains strictly protonated (-NH3+). A protonated amine is non-nucleophilic and cannot attack the carbonyl carbon. The enzyme's catalytic triad specifically targets the ester, forming an acyl-enzyme intermediate that is rapidly hydrolyzed by water.

This biocatalytic route drastically reduces the environmental impact, lowering the3[3].

ReactionPathway Substrate Ethyl 2-[1-(aminomethyl) cyclohexyl]acetate HCl Gabapentin Gabapentin (Target Product) Substrate->Gabapentin Enzymatic Hydrolysis (CALB, pH 7.5, 30°C) Lactam Gabapentin Lactam (Toxic Impurity) Substrate->Lactam Chemical Hydrolysis (Strong Acid/Base, ΔT) Gabapentin->Lactam Thermal Degradation (> 41.3 kcal/mol TS)

Caption: Biocatalytic vs. chemical hydrolysis pathways of gabapentin ethyl ester and lactamization risk.

Self-Validating pH-Stat Methodology

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating pH-stat system . As the ethyl ester is hydrolyzed, it releases ethanol and the carboxylic acid moiety of gabapentin. At pH 7.5, the newly formed carboxylic acid (pKa ~3.68) immediately deprotonates, releasing a proton (H+) into the medium and dropping the pH.

By using an automated pH-stat titrator to continuously add 1.0 M NaOH and maintain the pH exactly at 7.5, the volume of NaOH consumed becomes directly proportional to the molar conversion of the ester. When NaOH consumption ceases, the reaction is definitively complete , providing a real-time, built-in progress curve without the need for continuous HPLC sampling.

Materials Required
  • Substrate : Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

  • Biocatalyst : Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Buffer : 100 mM Potassium Phosphate Buffer (pH 7.5)

  • Titrant : 1.0 M NaOH (Standardized)

  • Equipment : Jacketed bioreactor with overhead stirring, automated pH-stat titrator.

Step-by-Step Biocatalysis Protocol
  • Substrate Preparation : Dissolve 100 mmol of the substrate in 500 mL of 100 mM Potassium Phosphate Buffer.

  • Equilibration : Transfer the solution to the jacketed bioreactor. Set the temperature to 30°C and adjust the initial pH to exactly 7.5 using 1.0 M NaOH.

  • Enzyme Addition : Add 10% (w/w relative to substrate) of the immobilized CALB to initiate the reaction.

  • pH-Stat Monitoring : Engage the pH-stat titrator. Maintain agitation at 250 RPM to ensure the immobilized enzyme remains suspended without mechanical shearing.

  • Completion : Monitor the NaOH consumption. The reaction is deemed complete when the titration curve plateaus (typically 8–12 hours).

Downstream Processing (DSP) & Isoelectric Crystallization
  • Enzyme Recovery : Filter the reaction mixture through a coarse glass frit to recover the immobilized enzyme. Wash the enzyme beads with distilled water; they can be recycled for subsequent batches.

  • Isoelectric Precipitation : The filtrate contains the sodium salt of gabapentin. Gabapentin is a zwitterion with an4[4]. Slowly add 1.0 M HCl dropwise under constant stirring until the pH reaches exactly 7.14.

  • Crystallization : Chill the solution to 4°C for 4 hours to maximize precipitation of the zwitterionic API.

  • Isolation : Filter the white crystalline solid, wash with ice-cold ethanol/ether, and dry under vacuum at 35°C.

Workflow Step1 1. Substrate Prep Dissolve in 100 mM Phosphate Buffer (pH 7.5) Step2 2. Biocatalysis Add CALB Lipase & Monitor via pH-stat Step1->Step2 Step3 3. Enzyme Recovery Filter immobilized enzyme for recycling Step2->Step3 Step4 4. Crystallization Adjust to isoelectric point (pH 7.14) at 4°C Step3->Step4 Step5 5. Product Isolation Filter and dry high-purity Gabapentin Step4->Step5

Caption: Step-by-step experimental workflow for the enzymatic hydrolysis and downstream isolation.

Data Presentation & Optimization Metrics

The superiority of the biocatalytic method is evident when comparing the impurity profiles and environmental impact against traditional chemical methods.

Table 1: Comparative Hydrolysis Metrics

MetricChemical Hydrolysis (Refluxing HCl)Enzymatic Hydrolysis (CALB, pH 7.5)
Temperature 100–110°C30°C
Gabapentin Yield 60–70%> 95%
Gabapentin-Lactam Impurity 2.0–5.0%< 0.1%
Environmental Factor (E-factor) > 50~ 2.5

Table 2: Optimized Biocatalytic Parameters

ParameterOptimal RangeMechanistic Rationale
Substrate Concentration 100–200 mMBalances volumetric productivity with potential enzyme inhibition.
Enzyme Loading 10–20% (w/w)Ensures complete conversion within a single 8–12 hour shift.
pH 7.5 ± 0.1Maintains amine protonation while providing optimal conditions for CALB activity.
Temperature 30–35°CMaximizes the kinetic rate of the hydrolase while preventing thermal lactamization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals working with ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (Gabapentin ethyl ester HCl, CAS: 60175-04-4), you...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals working with ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (Gabapentin ethyl ester HCl, CAS: 60175-04-4), you are handling a highly reactive intermediate. While essential for gabapentinoid synthesis and prodrug development, this compound is notoriously prone to instability during storage.

This guide is designed by application scientists to move beyond basic handling instructions. We will dissect the thermodynamic drivers of its degradation, provide self-validating analytical protocols, and offer field-proven troubleshooting strategies to preserve the integrity of your batches.

Part 1: Mechanistic Insights (The "Why" Behind Degradation)

To effectively prevent degradation, you must understand the molecule's thermodynamic landscape. The compound acts as a "loaded spring," with the thermodynamic sink of the system being gabapentin lactam (2-azaspiro[4.5]decan-3-one).

Computational models demonstrate that the lactam form is energetically favored by -13.63 kcal/mol compared to the open-chain form[1]. The degradation pathway is driven by an intramolecular nucleophilic attack : the lone pair of electrons on the primary amine nitrogen attacks the ester carbonyl carbon[1].

The Role of the Hydrochloride Salt: Why is this compound supplied as an HCl salt? The hydrochloride salt protonates the amine ( NH3+​ ), effectively tying up the nitrogen's lone pair and neutralizing its nucleophilicity. Degradation is triggered only when this protective protonation is compromised. Because the ethoxy group of the ester is a superior leaving group compared to the hydroxyl group of standard gabapentin, this ester is significantly more reactive toward lactamization than gabapentin itself[2].

Mechanism A Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl (Stable Salt Form) B Free Base Ester (Reactive Intermediate) A->B Trace Moisture / Base (Deprotonation) D Gabapentin Free Acid (Hydrolysis Product) A->D Hydrolysis (Moisture + Heat) C Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) B->C Intramolecular Nucleophilic Attack (Loss of Ethanol) D->C Lactamization (Loss of Water)

Mechanistic pathways of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride degradation.

Part 2: Troubleshooting FAQs

Q1: We stored the powder at room temperature in a desiccator, but qNMR shows 5% lactam formation over three months. Why is it degrading without moisture? A1: While moisture accelerates degradation by facilitating proton transfer, thermal stress alone provides the activation energy required to overcome the transition state barrier (approx. 41.3 kcal/mol for the unstable isomer)[1]. Even in dry conditions, ambient room temperature (20–25°C) is sufficient to drive slow, solid-state lactamization over time[3]. Solution: Long-term storage must be maintained at -20°C.

Q2: We are observing gabapentin free acid in our stability samples alongside the lactam. What is the mechanism? A2: This indicates ester hydrolysis. Trace moisture in the headspace of the storage container, combined with the acidic microenvironment provided by the HCl salt, drives the hydrolysis of the ethyl ester back to gabapentin free acid. Once formed, the free acid can subsequently undergo lactamization[2]. Solution: Implement argon backfilling to displace atmospheric water vapor.

Q3: Our LC-MS analysis shows wildly inconsistent lactam levels between replicate injections from the same vial. Is the batch degrading, or is it an analytical artifact? A3: It is almost certainly an analytical artifact caused by in-vial degradation. If your sample diluent is neutral or slightly basic, the HCl salt dissociates in solution, freeing the amine. The free base will rapidly cyclize into the lactam while sitting in the autosampler queue[2]. Solution: See Protocol 1 below for stability-indicating sample preparation.

Part 3: Quantitative Degradation Profiling

The following table summarizes the quantitative relationship between storage stress conditions, the resulting primary degradant, and the necessary preventive actions.

Stress ConditionPrimary Degradant DetectedMechanistic CausePreventive Action
High Humidity (>60% RH) Gabapentin (Free Acid)Ester hydrolysis driven by atmospheric water vapor permeating the crystal lattice.Store with 4Å molecular sieves; backfill vials with Argon gas.
Elevated Temp (>40°C) Gabapentin LactamThermal activation overcoming the 41.3 kcal/mol transition state barrier for nucleophilic attack.Store at -20°C for long-term preservation; ship on dry ice.
Alkaline Environment Gabapentin LactamRapid deprotonation of the HCl salt, generating the highly reactive free amine.Strictly avoid co-formulation or contact with basic excipients.
Mechanical Stress Gabapentin LactamCrystal lattice disruption (e.g., via milling) lowers the activation energy barrier for solid-state reactions.Minimize high-shear processing; use gentle trituration if necessary.

Part 4: Standard Operating Procedures (Protocols)

Protocol 1: Stability-Indicating LC-CAD/MS Analysis

Objective: Accurately quantify gabapentin ethyl ester, gabapentin free acid, and gabapentin lactam without inducing artificial in-vial degradation.

  • Diluent Preparation: Prepare a diluent of 0.1% Trifluoroacetic Acid (TFA) in 50:50 Water:Acetonitrile.

    • Causality: Gabapentin and its esters lack a strong chromophore, necessitating Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS)[2]. Crucially, the highly acidic diluent (pH ~2) ensures the amine remains fully protonated ( NH3+​ ) during the autosampler queue, preventing false-positive lactam readings.

  • Sample Extraction: Dissolve 10 mg of the sample in 10 mL of the acidic diluent. Vortex for 30 seconds until visually clear. Maintain the autosampler at 4°C.

    • Self-Validation Step: Always prepare a "Time Zero" standard injection immediately after dissolution. Compare the peak area of the Time Zero injection to an injection from the same vial 12 hours later. If the lactam peak increases by >0.5%, your diluent is not sufficiently acidic, or your autosampler is too warm.

  • Chromatographic Separation: Use a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with a time-based gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2].

    • Causality: The gradient ensures the highly polar free acid elutes early, followed by the intermediate ester, and finally the non-polar lactam.

Protocol 2: Ultra-Dry Storage and Handling Workflow

Objective: Prevent moisture-induced hydrolysis and thermal lactamization during long-term storage.

  • Vacuum Drying: If the sample has been exposed to ambient humidity, dry under high vacuum (<0.1 mbar) at 25°C for 24 hours.

    • Causality: Removing adsorbed surface water prevents microenvironmental hydrolysis. We strictly keep the temperature at 25°C because elevated temperatures combined with vacuum can accelerate solid-state lactamization[3].

  • Argon Backfilling: Transfer the dried powder to an amber glass vial. Purge the headspace with ultra-high purity Argon gas for 10 seconds before sealing with a PTFE-lined cap.

    • Causality: Argon is heavier than air and displaces both oxygen and atmospheric moisture, creating an inert blanket over the hygroscopic HCl salt.

  • Secondary Containment: Place the sealed vial inside a moisture-barrier foil pouch containing indicating silica gel or 4Å molecular sieves. Store at -20°C.

    • Self-Validation Step: Check the indicating desiccant monthly. If it changes color (e.g., blue to pink), the primary seal has failed. The sample must be re-analyzed via Protocol 1 and re-dried immediately.

Part 5: Troubleshooting Decision Workflow

Use the following logical workflow to diagnose and resolve degradation issues rapidly.

Workflow Start Degradation Detected in Storage Identify Identify Primary Degradant (LC-MS / qNMR) Start->Identify Lactam Gabapentin Lactam (Mass: 153.22 g/mol) Identify->Lactam Acid Gabapentin Acid (Mass: 171.24 g/mol) Identify->Acid Root1 Root Cause: Deprotonation & Thermal Stress Lactam->Root1 Root2 Root Cause: Ester Hydrolysis Acid->Root2 Sol1 Action: Check excipient pH, Store at -20°C, Anhydrous conditions Root1->Sol1 Sol2 Action: Purge headspace with Argon, Use molecular sieves Root2->Sol2

Decision tree for troubleshooting storage-induced degradation of gabapentin ethyl ester HCl.

References

  • Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors Source: Journal of Molecular Liquids (via PubMed) URL:[Link]

  • Kinetic model for solid-state degradation of gabapentin Source: Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]

Sources

Optimization

Preventing hydrolysis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride in solution

Technical Support Center Introduction: The Stability Challenge of an Ester Prodrug Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, the ethyl ester of Gabapentin, is a crucial intermediate and prodrug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Introduction: The Stability Challenge of an Ester Prodrug

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, the ethyl ester of Gabapentin, is a crucial intermediate and prodrug candidate in pharmaceutical research.[1][2] Its structure, containing a hydrolytically labile ester linkage, presents a significant formulation challenge.[3][4] The degradation of this molecule via hydrolysis not only results in a loss of the active compound but also generates its parent carboxylic acid (Gabapentin) and ethanol, altering the solution's chemical profile and potentially compromising experimental outcomes.[5][6]

This guide provides an in-depth, practical framework for researchers, formulators, and scientists to understand, troubleshoot, and proactively prevent the hydrolysis of this compound in solution. We will move beyond simple instructions to explain the fundamental chemical principles governing its stability, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride and why is it so susceptible to hydrolysis?

A: This compound is an ester. The core of the issue lies in the ester functional group (-COO-). The carbonyl carbon in this group is electrophilic (electron-deficient) and is susceptible to nucleophilic attack by water.[3] This reaction, known as hydrolysis, cleaves the ester bond. The process can be significantly accelerated by the presence of acid (hydronium ions, H₃O⁺) or base (hydroxide ions, OH⁻), which act as catalysts.[7] Since you will be working in an aqueous environment, managing these catalysts is the key to stability.

Q2: What are the primary degradation products I should be monitoring?

A: The hydrolysis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate results in the formation of 1-(aminomethyl)cyclohexaneacetic acid (more commonly known as Gabapentin) and ethanol.[3] A stability-indicating analytical method, such as HPLC, must be able to resolve the parent ester from Gabapentin to accurately quantify degradation.[8]

Q3: What is the single most important factor controlling the stability of this compound in an aqueous solution?

A: pH. Unquestionably, the pH of the solution is the most critical factor.[9][10] Ester hydrolysis rates exhibit a characteristic "V" or "U" shaped curve when plotted against pH, with the lowest rate of degradation occurring at a specific pH of maximum stability.[11] For most simple esters, this is in the mildly acidic range (typically pH 4-5). Deviating from this optimal pH, even by one or two units, can increase the degradation rate by orders of magnitude.[7]

Q4: Can I just dissolve the compound in deionized water?

A: It is strongly discouraged for anything other than immediate use. Dissolving the hydrochloride salt in unbuffered water will result in an acidic solution, but the pH will not be controlled. This pH can drift due to atmospheric CO₂ absorption or interactions with container surfaces. For any experiment requiring solution stability over hours or days, using a well-defined buffer system is essential to lock the pH in the optimal stability range.

Q5: How should I prepare and store my stock solutions to maximize shelf-life?

A: For short-to-medium term storage (days to weeks), prepare your stock solution in a buffer system at the pH of maximum stability (determined experimentally, but likely pH 4-5). Once prepared, filter-sterilize the solution and store it at a reduced temperature, such as 2-8°C. Lower temperatures significantly slow down the rate of chemical reactions, including hydrolysis.[3] For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C, but be sure to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

In-Depth Troubleshooting Guide

Scenario: My analysis shows a rapid and unexpected loss of the parent compound in solution.

This is a common and critical issue. The following workflow will help you diagnose the root cause.

dot

G start Problem: Rapid Degradation Observed check_ph Step 1: Verify pH start->check_ph ph_ok pH is within optimal range (e.g., 4-5) check_ph->ph_ok  Yes ph_bad pH is outside optimal range check_ph->ph_bad No   check_temp Step 2: Verify Temperature ph_ok->check_temp solution_ph Action: Implement a robust buffer system. (e.g., Acetate, Citrate) ph_bad->solution_ph temp_ok Stored at recommended temperature (e.g., 2-8°C) check_temp->temp_ok  Yes temp_bad Stored at elevated temperature (e.g., Room Temp) check_temp->temp_bad No   check_excipients Step 3: Review Formulation temp_ok->check_excipients solution_temp Action: Store all solutions at 2-8°C or frozen. temp_bad->solution_temp excipients_ok Excipients are inert (e.g., simple buffers) check_excipients->excipients_ok  Yes excipients_bad Reactive excipients present (e.g., those altering pH) check_excipients->excipients_bad No   end_node Stability Issue Resolved excipients_ok->end_node Consider other factors: light exposure, contamination solution_excipients Action: Reformulate with inert excipients. Perform compatibility studies. excipients_bad->solution_excipients solution_ph->end_node solution_temp->end_node solution_excipients->end_node

Caption: Workflow for Investigating Solution Instability.

1. Potential Cause: Incorrect pH (Highest Probability)

  • The Chemistry: As discussed, the rates of both acid-catalyzed and base-catalyzed hydrolysis increase dramatically as you move away from the pH of maximum stability.[5][7] The protonated amino group on the molecule itself can influence the local electronic environment of the ester, adding another layer of pH-dependent complexity.[9]

  • Troubleshooting Steps:

    • Immediately measure the pH of a fresh and a degraded sample of your solution using a calibrated pH meter.

    • Compare this to the target pH. A significant deviation confirms pH control is the issue.

    • Solution: Implement a buffer system with a pKa value close to your target pH for maximum buffering capacity. Common choices for the optimal pH 4-5 range include acetate or citrate buffers. Ensure the buffer concentration is sufficient (typically 10-50 mM) to resist pH changes.

2. Potential Cause: Elevated Storage Temperature

  • The Chemistry: Reaction kinetics are highly dependent on temperature. The Arrhenius equation describes this relationship, where a higher temperature provides more energy to reactant molecules, increasing the frequency and energy of collisions, thus accelerating the hydrolysis rate.[3]

  • Troubleshooting Steps:

    • Verify the storage conditions of your solutions. Check refrigerator/freezer logs.

    • Consider any periods where the solution may have been left at room temperature, such as during experimental setup.

    • Solution: Enforce strict temperature controls. Store all stock and working solutions at 2-8°C unless actively in use. Minimize time spent at ambient temperature.

3. Potential Cause: Incompatible Excipients or Contaminants

  • The Chemistry: While less common, some formulation excipients can inadvertently catalyze hydrolysis or alter the pH. For instance, an excipient that itself hydrolyzes to produce an acidic or basic species can shift the pH of the formulation over time.[12]

  • Troubleshooting Steps:

    • Review all components in your solution. Are there any excipients with their own stability issues?

    • Consider the purity of your starting materials.

    • Solution: Simplify the formulation to the bare essentials: the active compound, a stable buffer, and water. If other excipients are necessary, conduct compatibility studies by analyzing solutions of the active with each individual excipient to screen for interactions.[13]

Key Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for Optimal Stability

This experiment is fundamental to any formulation work. It will definitively identify the pH at which ethyl 2-[1-(aminomethyl)cyclohexyl]acetate is most stable.

Objective: To determine the first-order degradation rate constant (k) at various pH values and identify the pH of minimum hydrolysis.

Materials:

  • Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

  • Buffer systems (e.g., 0.05 M Citrate for pH 3-6, 0.05 M Phosphate for pH 6-8)

  • HCl and NaOH for pH adjustment

  • Calibrated pH meter

  • Temperature-controlled incubator (e.g., 40°C for accelerated study)

  • HPLC system with a suitable stability-indicating method

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Prepare Study Solutions: Accurately weigh and dissolve the compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze each solution in triplicate by HPLC to determine the initial concentration (C₀).

  • Incubation: Place the solutions in a temperature-controlled incubator. For an accelerated study, 40°C is common.[14]

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours). The exact timing will depend on the degradation rate.

  • HPLC Analysis: Analyze the samples to determine the concentration of the remaining parent compound (Cₜ).

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[Cₜ]) versus time.

    • The slope of this line is equal to the negative of the apparent first-order rate constant (-k).

    • Plot the calculated rate constants (k) against pH. The lowest point on this curve represents the pH of maximum stability.

Data Presentation: Example pH-Rate Profile

The results of the above protocol can be summarized in a table and graph.

pHTemperature (°C)Apparent Rate Constant (k) (hr⁻¹)Estimated Half-Life (t½ = 0.693/k) (hours)
3.0400.02527.7
4.0400.00886.6
4.5 40 0.005 138.6
5.0400.00799.0
6.0400.02133.0
7.0400.0858.2
8.0400.3502.0

Note: Data are representative and for illustrative purposes.

Visualization of the Hydrolysis Mechanism

Understanding the mechanism highlights why both acidic and basic conditions are detrimental.

dot

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed (Saponification) Ester_A Ester + H₃O⁺ ProtonatedEster Protonated Ester (more electrophilic) Ester_A->ProtonatedEster Protonation Tetrahedral_A Tetrahedral Intermediate ProtonatedEster->Tetrahedral_A + H₂O (Nucleophilic Attack) Products_A Gabapentin + Ethanol + H₃O⁺ Tetrahedral_A->Products_A Collapse & Proton Transfer Ester_B Ester + OH⁻ Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B Nucleophilic Attack (fast) Products_B Carboxylate (Gabapentin Salt) + Ethanol Tetrahedral_B->Products_B Collapse

Caption: Mechanisms of Acid and Base-Catalyzed Ester Hydrolysis.

Advanced Stabilization Strategies

For formulations requiring very long-term stability, more advanced approaches may be necessary.

  • Co-solvents and Non-Aqueous Formulations: Reducing the concentration (activity) of water by replacing a portion of it with co-solvents like propylene glycol, glycerin, or ethanol can slow hydrolysis.[12] In some cases, a completely non-aqueous formulation may be required. However, this necessitates thorough solubility and compatibility testing.

  • Lyophilization (Freeze-Drying): For solid-state stability, removing water via lyophilization is a highly effective strategy. The compound is dissolved in a suitable aqueous solution (a "lyo-cocktail"), frozen, and then dried under vacuum. This leaves a solid cake that can be reconstituted immediately before use. This is a common strategy for protecting moisture-sensitive drugs.[15][16]

  • Complexation: In some research contexts, complexing agents like cyclodextrins can be used to encapsulate the labile ester group, sterically shielding it from attack by water. This is a specialized approach requiring significant formulation development.[17]

By understanding the chemical vulnerability of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride and systematically applying the principles of pH control, temperature management, and rational formulation design, researchers can ensure the integrity and reliability of their experimental solutions.

References

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. Fiveable.
  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1954. [Link]

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. Roquette.
  • Noszál, B., & Visky, D. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants.
  • Grokipedia. Ester hydrolysis. Grokipedia.
  • Canalejas, L. (2021, July 14). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery.
  • Ng, L. H., & Heng, P. W. S. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax.
  • Anderson, B. D., & Conradi, R. A. (1985). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]

  • SynThink.
  • W.R. Grace. (2025, September 25). How to Achieve Moisture Control in Nutraceutical Tablets. W.R. Grace.
  • IPL.org. (2021, February 19).
  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
  • Al-Aani, H., & Al-Rekabi, A. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore.
  • Pharmapproach. (n.d.).
  • Zhang, Y., et al. (2018). Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 150, 329-336.
  • BenchChem. (2025). Precision in Gabapentin Quality Control: A Comparative Analysis of Analytical Methods. BenchChem.
  • Ghassemi, A. H., & Mehranfar, F. (2022).
  • Hirakura, Y., et al. (2006). Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. International Journal of Pharmaceutics, 325(1-2), 26-38.
  • LGC Standards. Gabapentin Ethyl Ester Hydrochloride. LGC Standards.
  • Markarian, J. (2019, December 2). Managing Excipient Interactions. Pharmaceutical Technology.
  • ICH. (n.d.). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Singh, J., & Chien, Y. W. (2008). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 10(2), 269-278.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4)[1][2]. As a critical intermediate and prodrug ester in the gabapentinoid family, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4)[1][2]. As a critical intermediate and prodrug ester in the gabapentinoid family, maintaining the chemical purity of this compound is notoriously challenging.

This guide synthesizes thermodynamic principles, analytical chemistry, and field-proven methodologies to help researchers and process chemists isolate, identify, and resolve common impurities—most notably the highly toxic Gabapentin Lactam[3][4].

Mechanistic Overview: The Causality of Impurity Formation

To successfully purify ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, you must first understand the thermodynamic drivers of its degradation. The most pervasive impurity in this system is Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) [2][3].

The formation of this lactam is an intramolecular cyclization (lactamization) driven by the condensation of the primary amine and the ester carbonyl, resulting in the elimination of an ethanol molecule[3][5]. Density Functional Theory (DFT) and intrinsic reaction coordinate (IRC) computations reveal that this process is highly pH- and temperature-dependent[5][6].

In the pure hydrochloride salt form, the amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and stabilizing the molecule[5]. However, exposure to localized moisture, mild pH environments, or thermal stress causes the salt to dissociate into its free base form. Once the amine is deprotonated, it executes a nucleophilic attack on the carbonyl carbon via a high-energy transition state, irreversibly forming the lactam[6].

G EsterHCl Ethyl Ester HCl Salt (Stable, Protonated Amine) FreeBase Ethyl Ester Free Base (Nucleophilic Amine) EsterHCl->FreeBase Moisture / pH > 4 (Deprotonation) TS Transition State (Intramolecular Attack) FreeBase->TS Heat / Mechanical Stress (Activation Energy) Lactam Gabapentin Lactam (Impurity A) + Ethanol TS->Lactam Cyclization (-EtOH)

Mechanistic pathway of gabapentin ethyl ester lactamization.

Quantitative Impurity Profile

Because gabapentinoids lack a strong chromophore, UV detection is inherently weak and prone to baseline drift at low wavelengths[3]. The table below summarizes the critical impurities and recommended analytical parameters.

Compound NameCAS NumberOrigin / MechanismApprox. RRT*Recommended Detection
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl 60175-04-4Target API / Intermediate1.00CAD / UV (210-218 nm)
Gabapentin Lactam (Impurity A) 64744-50-9Intramolecular cyclization~1.35CAD / LC-MS
Gabapentin (Free Acid) 60142-96-3Unreacted starting material~0.45CAD / LC-MS
1,1-Cyclohexanediacetic acid 4355-11-7Process impurity / Side reaction~1.80UV (210 nm) / CAD

*Relative Retention Time (RRT) based on standard C18 reverse-phase gradient methods.

Troubleshooting FAQs

Q1: Our batch analysis shows Gabapentin Lactam levels exceeding the 0.5% pharmacopeial limit after the final drying step. What is causing this? A1: The lactamization reaction is heavily accelerated by thermal and mechanical stress[3][4]. If your drying temperature exceeds 40°C, or if you are using aggressive milling techniques, you are providing the activation energy required to overcome the transition state barrier[5][6]. Furthermore, if the drying environment is not strictly anhydrous, residual moisture facilitates the localized deprotonation of the HCl salt. Action: Switch to high-vacuum drying (< 10 mbar) at temperatures strictly maintained below 35°C.

Q2: We are detecting significant amounts of unreacted Gabapentin (free acid) in our esterified product. How can we selectively remove it? A2: Unreacted gabapentin is a zwitterion, whereas your target product is an ester hydrochloride. You can exploit this difference via a tightly controlled biphasic liquid-liquid extraction. By adjusting the aqueous phase to a pH of 1.5–2.0, both the free acid and the ester amine remain fully protonated[6]. The ester HCl will partition favorably into specific organic solvent mixtures (like DCM/EtOH), while the highly polar free acid remains trapped in the aqueous layer. (See Protocol A).

Q3: Our HPLC chromatograms show co-elution between the ester peak and early-eluting impurities, and the baseline is extremely noisy. How do we fix the method? A3: This is a classic issue caused by relying solely on UV detection for chromophore-deficient molecules[3]. Action: First, transition your detection method to Charged Aerosol Detection (CAD) or LC-MS, which provide universal detection independent of chromophores[3]. Second, switch from an isocratic to a time-based gradient elution program using a volatile organic modifier (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.1% Formic acid) to ensure baseline resolution of early-eluting polar impurities from the main peak[3].

Validated Experimental Protocols

Protocol A: Biphasic Extraction & Recrystallization (Lactam & Free Acid Clearance)

This self-validating protocol utilizes pH control to suppress lactamization while selectively partitioning impurities based on polarity.

Workflow Crude Crude Ester HCl Sample (Contains Lactam & Free Acid) Dissolution Dissolve in DCM / H2O (Biphasic System) Crude->Dissolution pHAdjust Adjust Aq. pH to 1.5-2.0 (Self-Validation Step) Dissolution->pHAdjust Separation Phase Separation pHAdjust->Separation AqPhase Aqueous Phase (Contains Free Acid) Separation->AqPhase Discard / Recycle OrgPhase Organic Phase (Contains Ester HCl & Lactam) Separation->OrgPhase Retain Wash Wash Org. Phase with Brine (Removes Residual Water) OrgPhase->Wash Crystallize Evaporate & Recrystallize (EtOAc / Heptane) Wash->Crystallize Pure Pure Ethyl Ester HCl (<0.5% Impurities) Crystallize->Pure

Biphasic extraction and recrystallization workflow for impurity clearance.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride in a biphasic mixture of Dichloromethane (DCM, 100 mL) and Deionized Water (100 mL).

  • pH Tuning (Critical): Measure the pH of the aqueous layer. Dropwise, add 1M HCl until the aqueous phase stabilizes exactly between pH 1.5 and 2.0. Causality: This guarantees the amine remains protonated, preventing in-situ lactamization and keeping the unreacted gabapentin in the aqueous phase[6].

  • Separation: Transfer to a separatory funnel. Allow phases to separate completely. Drain the lower organic phase (DCM) containing the target ester. Discard the aqueous phase containing the free acid.

  • Moisture Quenching: Wash the organic phase with saturated NaCl solution (brine, 50 mL). Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 30 minutes. Filter the drying agent.

  • Solvent Exchange & Crystallization: Concentrate the DCM layer under reduced pressure (max bath temperature 30°C) until a thick oil remains. Re-dissolve the oil in minimal warm Ethyl Acetate (approx. 30 mL). Slowly add Heptane dropwise under vigorous stirring until the solution becomes turbid.

  • Isolation: Cool the mixture to 0°C for 4 hours to induce crystallization. Filter the white crystalline solid and wash with cold Heptane.

  • Drying: Dry under high vacuum (< 10 mbar) at 30°C for 12 hours.

Protocol B: HPLC-CAD Analytical Method for Impurity Profiling

Standard UV methods fail to quantify gabapentin lactam accurately. This CAD-hyphenated method ensures high-fidelity detection[3].

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a Charged Aerosol Detector (CAD). Set the evaporator temperature to 35°C.

  • Column: Use a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Maintain column temperature at 30°C[3].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Ramp to 60% B

    • 20-25 min: Hold at 60% B

    • 25-26 min: Return to 5% B

    • 26-35 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min[3].

  • Sample Preparation: Dissolve 10 mg of the dried sample in 10 mL of Mobile Phase A (1 mg/mL). Self-Validation: Ensure samples are analyzed within 8 hours of preparation to prevent artifactual lactamization in the diluent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15512485, Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate." PubChem. Available at:[Link]

  • SynZeal. "Gabapentin Impurities." SynZeal Research. Available at:[Link]

  • ResearchGate. "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors." ResearchGate. Available at: [Link]

  • Ovid. "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack." Ovid Technologies. Available at: [Link]

  • Google Patents. "US20080063704A1 - Stable gabapentin compositions." Google Patents.
  • Organic Process Research & Development. "Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways." ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in the LC-MS Analysis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

Welcome to the technical support guide for the analysis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during LC-MS analysis of this and similar polar compounds. As a polar primary amine, this analyte presents unique challenges that require a systematic and well-understood approach to troubleshooting. This guide provides in-depth, question-and-answer-based solutions grounded in established scientific principles to help you achieve a stable, low-noise baseline for high-sensitivity analysis.

Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & First Principles

Question: My baseline is excessively high and noisy throughout my entire chromatogram. What is the first step to diagnose the problem?

Answer: The critical first step is to determine if the noise is chemical or electronic in origin. This distinction will guide your entire troubleshooting process.

  • The Diagnostic Test: Turn off the LC flow to the mass spectrometer's source.

    • If the noise disappears: The problem is chemical and originates from your LC system, solvents, or sample. This is the most common scenario.

    • If the noise persists: The issue is likely electronic or related to the mass spectrometer itself (e.g., detector, electronics, or gas supply).

Causality Explained: The mass spectrometer is constantly detecting ions. When the LC flow is on, these ions come from the deliberate ionization of the mobile phase and any contaminants within it. If the noise vanishes when the flow is stopped, it confirms that the source of the unwanted ions (the "chemical noise") has been removed.[1] If the noise remains, the issue lies within the MS systems that operate independently of liquid flow, such as the detector voltage or contaminated internal optics.

Question: The baseline noise seems to increase as my organic solvent gradient increases. What does this indicate?

Answer: This is a classic sign of contaminants accumulating on the LC column from the aqueous mobile phase (or the sample) and then eluting as the concentration of the stronger, organic solvent increases.[1]

Common Culprits:

  • Solvent Contamination: Impurities in your aqueous mobile phase (Water, Buffer A) are retained by the column under initial, weak solvent conditions. As the gradient becomes more organic-rich, these impurities are washed off into the detector, creating a rising baseline.

  • Sample Matrix: If you are analyzing samples in a complex matrix, non-polar components of the matrix can stick to the column head and elute during the gradient.

  • Plasticizers and Polymers: Phthalates from plastic containers and polyethylene glycols (PEGs) from various lab consumables (tubes, plates, detergents) are common contaminants that behave this way.[2] They often appear as a series of peaks separated by 44 Da (for PEGs).[1][2]

Troubleshooting Workflow:

  • Run a Blank Gradient: Inject a "zero volume" or solvent blank (the same solvent your sample is dissolved in).[1]

  • Bypass the Column: Run the gradient with the column removed from the flow path (replace with a union). If the rising baseline disappears, the column is the source of the contamination.[1]

  • Isolate the Solvents: Infuse each mobile phase component (Water, Acetonitrile/Methanol, additives) directly into the MS to see if one is particularly contaminated.[1][2]

Section 2: Mobile Phase and Solvent Optimization

Question: Which mobile phase additives are best for analyzing ethyl 2-[1-(aminomethyl)cyclohexyl]acetate, and which should I avoid?

Answer: The choice of mobile phase additive is critical for both chromatography and MS sensitivity, especially for a primary amine. The goal is to ensure the analyte is in its charged (protonated) form for good ESI+ response while maintaining good peak shape and low baseline noise.

Causality Explained: Your analyte has a primary amine, which will be readily protonated in an acidic mobile phase, making it ideal for positive mode electrospray ionization (ESI+). The additive must also be volatile to avoid contaminating the MS source.

AdditiveRecommended ConcentrationProsCons & Noise Considerations
Formic Acid (FA) 0.1%Excellent for protonation, highly volatile, good MS compatibility.[3][4]Can sometimes lead to broader peaks for basic analytes compared to stronger ion-pairing agents. Generally provides low chemical noise.
Ammonium Formate 5-10 mM (often with 0.1% FA)Acts as a buffer to stabilize pH and can improve peak shape. Provides a constant supply of ammonium ions, which can prevent unwanted sodium/potassium adducts.[5][6][7]Ensure high purity (LC-MS grade) is used, as lower grades can be a source of contamination and increase baseline noise.[8]
Ammonium Acetate 5-10 mMSimilar benefits to ammonium formate, useful if a slightly higher pH is needed.Can sometimes show lower MS signal compared to formate-based modifiers. Purity is critical.
Trifluoroacetic Acid (TFA) AVOID (or use at <<0.05%)Excellent for chromatography (sharp peaks).Severe ion suppression in ESI-MS. [3][4][7] It is a strong ion-pairing agent that coats the source and is very difficult to remove, causing persistent high background and suppression for subsequent analyses.[3]

Recommendation: Start with a mobile phase of 0.1% formic acid in both water and acetonitrile/methanol. If peak shape is poor, consider adding 5-10 mM ammonium formate .[6] Always use the highest purity (LC-MS grade) solvents and additives.[5][9]

Question: I prepared fresh, high-purity mobile phase, but my baseline is still noisy. What else could be the cause?

Answer: Even with high-purity solvents, contamination can be introduced from several sources during and after mobile phase preparation.

  • Glassware: Never use glassware washed with detergents. Detergents contain polymers (like PEGs) and surfactants that are notoriously difficult to remove and will cause significant chemical noise.[1][2] Wash bottles with a solvent rinse (methanol, then acetonitrile) or, for stubborn contamination, a dilute acid/base wash followed by extensive rinsing with high-purity water.[1]

  • Water Purification Systems: While convenient, systems like Milli-Q can be a source of contamination if not properly maintained.[2] If you suspect the system, use high-quality, bottled LC-MS grade water for comparison.[5]

  • Solvent Inlet Filters: The frits on your solvent lines can become clogged or contaminated. It's good practice to replace them regularly.

  • Ambient Lab Air: Volatile compounds in the laboratory air (e.g., from cleaning supplies, other experiments) can be drawn into the solvent bottles. Keep bottles capped when not in use.[10]

Protocol 1: Systematic Mobile Phase Contamination Check

This protocol systematically identifies the source of chemical noise from your liquid supply.

  • Prepare for Infusion: Using a clean syringe pump, a new piece of PEEK tubing, and a clean syringe, prepare to infuse liquids directly into the ESI source.

  • Methanol Test: Begin by infusing LC-MS grade methanol at a typical flow rate (e.g., 200-400 µL/min). The baseline should be very low and stable. This is your benchmark.

  • Test Mobile Phase A (Aqueous): In a clean glass vial, mix your aqueous mobile phase (e.g., Water + 0.1% Formic Acid). Infuse this mixture. Observe the baseline. A significant increase points to contamination in the water or the acid.[1][2]

  • Test Mobile Phase B (Organic): Repeat step 3 with your organic mobile phase (e.g., Acetonitrile + 0.1% Formic Acid).

Section 3: LC System and MS Source Troubleshooting

Question: I've confirmed my mobile phase is clean, but the noise returns when I connect the LC. How do I troubleshoot the system?

Answer: If the mobile phase is clean, the contamination is being introduced by a component of the LC system itself. The key is to isolate each component systematically.

Caption: A systematic workflow to isolate the source of contamination within the LC system.

Question: My analyte is very polar. Could my MS source settings be contributing to the high baseline?

Answer: Absolutely. Inefficient ionization or poor desolvation increases noise and decreases the signal for your analyte of interest. Polar compounds like ethyl 2-[1-(aminomethyl)cyclohexyl]acetate require careful optimization of ESI source parameters.[5][11]

Causality Explained: The ESI process involves creating charged droplets, evaporating the solvent (desolvation), and releasing gas-phase ions into the mass spectrometer. If this process is inefficient, solvent clusters and un-desolvated droplets can enter the MS, increasing background noise.[12] Conversely, overly harsh conditions can fragment your analyte in the source, reducing the signal of your target ion.

ParameterFunctionOptimization Strategy for Polar Amines
Drying Gas Temp. Aids in solvent evaporation from droplets.Start around 300-350 °C. Too low = poor desolvation (noise). Too high = potential thermal degradation. Optimize by injecting a standard and varying the temperature.[5]
Drying Gas Flow Removes neutral solvent vapor.Higher flow rates can help reduce neutral chemical noise.[1] Increase in steps of 10-20% and monitor the signal-to-noise ratio.[13]
Nebulizer Pressure Assists in forming a fine spray.Dependent on LC flow rate. A good starting point is 30-40 psig for flows under 0.5 mL/min. An unstable spray is a major source of noise.[14][15]
Capillary Voltage Creates the electrical potential for spraying.Start around 3-4 kV for positive mode. Optimize for maximum stable signal of your analyte.
Sprayer Position Affects sampling of the ion plume.For smaller, polar analytes, positioning the sprayer further from the MS inlet can sometimes improve desolvation and reduce noise.[11]
Cone/Fragmentor Voltage Affects ion transmission into the MS and can cause in-source fragmentation.Optimize for maximum signal of the [M+H]+ ion. A higher voltage can sometimes reduce noise from solvent clusters but may also fragment the analyte.[13][16]
Protocol 2: Ion Source Cleaning

A contaminated ion source is a primary cause of high background noise and reduced sensitivity.[8][9][17] Regular cleaning is essential.

Safety First: Always vent the instrument and wear appropriate personal protective equipment (gloves, safety glasses). Ensure components are cool before handling.

  • Disassembly: Carefully remove the ESI probe, capillary, and spray shield according to your instrument manufacturer's guide.

  • Sonication: Place the metal components (spray shield, capillary holder, etc.) in beakers. Sonicate for 15 minutes sequentially in:

    • LC-MS Grade Water

    • LC-MS Grade Methanol

    • LC-MS Grade Acetonitrile

  • Capillary Care: Do not sonicate the ESI capillary itself if it is fragile. Instead, flush it with the same sequence of solvents using a syringe. If it is visibly blocked or bent, replace it.[18]

  • Drying: Thoroughly dry all components with oil-free nitrogen or clean compressed air before reassembly. Even trace amounts of solvent can cause noise upon startup.

  • Reassembly & System Check: Reassemble the source. Pump clean mobile phase (e.g., 50:50 Acetonitrile:Water) through the system and check the baseline. It should be significantly lower than before cleaning.

Section 4: Advanced Considerations

Question: I've tried everything above, but still have unacceptable noise. What are some less common causes?

Answer: If you've exhausted the common culprits, it's time to investigate more complex issues.

Advanced_Troubleshooting Pump Failing Pump Check Valve Solution1 Solution1 Pump->Solution1 Action: Service/Replace Valve Degasser Degasser Malfunction Solution2 Solution2 Degasser->Solution2 Action: Service/Bypass Degasser Mixer Contaminated Mixer Solution3 Solution3 Mixer->Solution3 Action: Flush with Strong Solvents Gas Contaminated Gas Supply (N2, Argon) Solution4 Solution4 Gas->Solution4 Action: Check Gas Traps/Purity Optics Dirty Internal Optics (Quadrupoles, Lenses) Solution5 Solution5 Optics->Solution5 Action: Professional Service Required Detector Failing Detector Solution6 Solution6 Detector->Solution6 Action: Professional Service Required Matrix Severe Matrix Effects Solution7 Solution7 Matrix->Solution7 Action: Improve Sample Prep (SPE, LLE) Carryover Analyte Carryover Solution8 Solution8 Carryover->Solution8 Action: Optimize Needle Wash Start Persistent High Noise Start->Pump Pulsing Pressure? Start->Degasser Erratic Baseline/Spikes? Start->Mixer Poor Gradient Reproducibility? Start->Gas Consistent Chemical Noise (Unrelated to LC flow) Start->Optics Gradual Loss of Sensitivity & Increase in Noise Start->Detector Random, High-Intensity Spikes Start->Matrix Noise Varies with Sample Type Start->Carryover Ghost Peaks in Blanks

Caption: Diagnostic flowchart for advanced and less common sources of LC-MS baseline noise.

  • Pump/Degasser Issues: A failing pump check valve can cause pressure fluctuations and a rhythmic, pulsing baseline.[19][20] A malfunctioning degasser can fail to remove dissolved air, leading to bubbles that cause sharp spikes in the baseline when they enter the detector.[19]

  • Contaminated Gas Supply: Impurities in the nitrogen (nebulizing/drying gas) or argon (collision gas) supply can be a source of constant chemical noise. Ensure high-purity gases are used and that in-line gas purifiers or traps are functioning correctly.[15]

  • Internal MS Contamination: Over time, non-volatile material can coat the ion optics (quadrupoles, lenses, etc.) beyond the source region. This requires venting the instrument and cleaning by a trained service engineer.[2][21]

  • Matrix Effects: The sample matrix itself can be a major contributor to noise.[17] For ethyl 2-[1-(aminomethyl)cyclohexyl]acetate in biological fluids, endogenous components can co-elute and create a high chemical background. Implementing a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can significantly reduce matrix-related noise.[5][22][23]

References
  • Notes on Troubleshooting LC/MS Contamination. (n.d.).
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters Corporation.
  • Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. (n.d.).
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Which ion pair reagents are compatible with LC-MS? (2018, July 27). ResearchGate.
  • Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry.
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.).
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Technology Networks.
  • Mastering ESI Analysis: A Comprehensive Guide. (2025, December 4). Bluehill.
  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025, May 9). SCIEX.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). AACC.
  • Tips for Optimizing Key Parameters in LC–MS. (2020, November 12). LCGC International.
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). UCT.
  • Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. (2024, March 11). ResearchGate.
  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange.
  • How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu Scientific Instruments.
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO® Columns for Chromatography Separations.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). MilliporeSigma.
  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017, August 6). ResearchGate.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2013, December 15). Journal of Biomolecular Techniques.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Pharmacokinetics: Gabapentin vs. Gabapentin Ethyl Ester Hydrochloride

Executive Summary Gabapentin is a first-line therapeutic for neuropathic pain and seizures, functioning by binding to the α2​δ−1 subunit of voltage-gated calcium channels in the central nervous system (CNS). Despite its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gabapentin is a first-line therapeutic for neuropathic pain and seizures, functioning by binding to the α2​δ−1 subunit of voltage-gated calcium channels in the central nervous system (CNS). Despite its high efficacy, its clinical utility is hampered by non-linear, dose-dependent pharmacokinetics. To overcome this, prodrug strategies have been heavily investigated.

This guide provides an in-depth technical comparison between Gabapentin and its lipophilic prodrug derivative, Gabapentin Ethyl Ester Hydrochloride (GEE) . We analyze the mechanistic rationale behind the esterification, compare their physicochemical profiles, and provide field-proven experimental protocols for evaluating blood-brain barrier (BBB) penetration and pharmacokinetic (PK) efficacy.

Mechanistic Rationale: Overcoming Transport Limitations

The Gabapentin Bottleneck: LAT1 Saturation

At physiological pH, Gabapentin exists as a zwitterion. This high hydrophilicity (LogP ≈ -1.1) prevents efficient passive diffusion across the intestinal epithelium and the BBB. Instead, gabapentin relies almost exclusively on the L-type amino acid transporter 1 (LAT1) for absorption. Because LAT1 is a saturable active transport mechanism, increasing the dose of gabapentin paradoxically decreases its fractional bioavailability—a significant hurdle in achieving consistent therapeutic plasma levels .

The Prodrug Solution: Gabapentin Ethyl Ester Hydrochloride

Gabapentin Ethyl Ester Hydrochloride (CAS: 60175-04-4) was designed as a "protected" gabapentin analog . By masking the carboxylic acid moiety with an ethyl ester, the molecule's lipophilicity is drastically increased. This structural modification shifts the absorption mechanism from carrier-dependent (LAT1) to passive transcellular diffusion . Once GEE crosses the lipid bilayers of the gut and the BBB, ubiquitous non-specific tissue esterases rapidly hydrolyze the ester bond, liberating the active gabapentin molecule directly into the systemic circulation and CNS .

Pathway cluster_absorption Intestinal Lumen / BBB Gaba Gabapentin (Zwitterion) LAT1 LAT1 Transporter (Saturable) Gaba->LAT1 Active Transport Active Active Gabapentin (Target: α2δ-1) Gaba->Active Direct Binding GEE Gabapentin Ethyl Ester (Prodrug) Passive Passive Diffusion (Linear) GEE->Passive High Lipophilicity Blood Systemic Circulation LAT1->Blood Dose-Limited Passive->Blood Proportional Esterase Tissue Esterases (Hydrolysis) Blood->Esterase Metabolism Esterase->Active Cleavage

Fig 1: Absorption and metabolic activation pathways of Gabapentin vs. its ethyl ester prodrug.

Quantitative Physicochemical & PK Comparison

The table below summarizes the critical physicochemical differences that dictate the divergent pharmacokinetic behaviors of these two compounds, utilizing computed data from standard chemical repositories .

ParameterGabapentin (Active Drug)Gabapentin Ethyl Ester HCl (Prodrug)
CAS Number 60142-96-360175-04-4
Molecular Weight 171.24 g/mol 235.75 g/mol (199.29 g/mol free base)
Computed LogP -1.1 (Highly Hydrophilic)1.9 (Lipophilic)
Primary Absorption Active Transport (LAT1)Passive Diffusion
Bioavailability Profile Non-linear (Inverse to dose)Linear (Dose-proportional)
BBB Penetration Carrier-dependent (Moderate)Passive Diffusion (High)
Pharmacological State Direct α2​δ−1 ligandInactive until esterase cleavage

Experimental Protocols for Efficacy & PK Validation

To objectively evaluate the performance of GEE against Gabapentin, researchers must employ self-validating experimental systems. The following protocols detail the causality behind critical methodological choices to ensure data integrity.

Protocol A: In Vitro BBB Permeability Assay (PAMPA-BBB)

Objective: To quantify the passive diffusion rate of GEE compared to Gabapentin independent of active transporters.

  • Causality Check: We utilize a porcine brain lipid extract rather than standard synthetic lipids. This accurately mimics the specific sphingomyelin and cholesterol ratios of the human BBB, preventing false-positive permeability artifacts.

  • Preparation: Formulate donor solutions of Gabapentin and GEE at 10 µM in PBS (pH 7.4) containing 1% DMSO to ensure solubility.

  • Membrane Setup: Coat the artificial membrane filter (PVDF, 0.45 µm) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the top acceptor well. Incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Extract samples from both compartments and analyze via LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). GEE should demonstrate a Papp​>10×10−6 cm/s, confirming high passive permeability, whereas Gabapentin will show minimal diffusion ( Papp​<1×10−6 cm/s).

Protocol B: In Vivo Pharmacokinetic & Brain Distribution Study

Objective: To confirm that oral administration of GEE yields higher, dose-proportional brain concentrations of active gabapentin.

  • Causality Check (Critical): Blood samples must be immediately precipitated in cold acetonitrile containing a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate). Failure to do so results in ex vivo hydrolysis of GEE by plasma esterases during sample handling, falsely elevating the apparent circulating gabapentin levels and destroying the integrity of the PK profile.

  • Dosing: Administer equimolar doses of Gabapentin and GEE (e.g., 10, 30, and 100 mg/kg equivalent) via oral gavage (PO) to adult Sprague-Dawley rats (n=6 per group).

  • Sampling: Collect blood (via jugular vein catheter) and CSF (via cisterna magna puncture) at 0.5, 1, 2, 4, 8, and 12 hours post-dose.

  • Extraction: Immediately transfer 50 µL of plasma/CSF into 200 µL of ice-cold acetonitrile containing 10 µM esterase inhibitor and 100 ng/mL Gabapentin-d6 (Internal Standard). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Monitor the MRM transitions for both the intact prodrug (GEE) and the active metabolite (Gabapentin).

  • Data Interpretation: A successful prodrug profile will show a transient spike of intact GEE in plasma (short T1/2​ ), followed by a dose-proportional increase in the Area Under the Curve (AUC) for active gabapentin in the CSF, validating the circumvention of LAT1 saturation.

Workflow A 1. Equimolar Dosing (PO & IV in Rodents) B 2. Time-Course Sampling (Blood & CSF Collection) A->B C 3. Esterase Inhibition (Cold ACN Precipitation) B->C D 4. LC-MS/MS Analysis (MRM for Prodrug & Active) C->D E 5. Pharmacokinetic Modeling (AUC, Cmax, F% Calculation) D->E

Fig 2: In vivo pharmacokinetic validation workflow for ester-based prodrugs.

Conclusion

Gabapentin Ethyl Ester Hydrochloride serves as a powerful reference model in drug development for overcoming the pharmacokinetic liabilities of zwitterionic CNS drugs. By temporarily masking the polar carboxylic acid, the ethyl ester prodrug bypasses saturable LAT1 transport, enabling linear, dose-proportional absorption and superior blood-brain barrier penetration. For researchers developing next-generation anticonvulsants or neuropathic pain therapeutics, benchmarking experimental compounds against both Gabapentin and GEE provides a comprehensive understanding of active vs. passive CNS targeting strategies.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 15512485 - PubChem." URL:[Link]

  • Google Patents. "US20230150922A1 - Fluorinated Derivatives of Gabapentin and Methods of Use Thereof." (Discusses LAT1 saturation and ester prodrug strategies for BBB penetration).
  • Google Patents. "EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers." (Details the synthesis and metabolic cleavage of gabapentin ethyl ester prodrugs).
Comparative

Validation of analytical methods for ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

Comprehensive Analytical Method Validation Guide: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride The Analytical Bottleneck: Chemical Context Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Method Validation Guide: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

The Analytical Bottleneck: Chemical Context

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4)[1] is a critical intermediate, prodrug ester, and potential impurity in the synthesis of the anticonvulsant gabapentin. From an analytical perspective, this compound presents a significant challenge: its structure consists entirely of saturated ring systems and an aliphatic ester, completely lacking a conjugated π-electron system or aromatic ring[2][3].

Because chromophore-deficient substances exhibit negligible UV absorbance above 210 nm, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) suffers from severe baseline drift, solvent interference, and poor sensitivity[2][3]. Consequently, direct UV methods fail to meet the strict International Council for Harmonisation (ICH) Q2(R1) reporting thresholds (0.03%) for impurity profiling[3].

To overcome this, analytical scientists must employ orthogonal detection strategies. This guide objectively compares the three primary methodologies for validating this compound: Direct HPLC-UV , Pre-Column Derivatization HPLC-UV/Vis , and HPLC-UV-CAD (Charged Aerosol Detection) .

Mechanistic Evaluation of Analytical Modalities

A. Direct HPLC-UV (The Baseline Approach)
  • Mechanism: Relies on low-wavelength UV absorption (typically 210–215 nm) of the carbonyl group in the ester linkage.

  • Causality & Limitations: At these low wavelengths, mobile phase solvents (like methanol) and buffer salts absorb heavily, creating a high signal-to-noise (S/N) ratio. While sufficient for high-concentration bulk assay testing, it is fundamentally inadequate for trace-level impurity validation[2].

B. Pre-Column Derivatization HPLC-UV/Vis (The Chemical Workaround)
  • Mechanism: The primary amine group on the cyclohexyl ring acts as a nucleophile. By reacting the compound with a coupling reagent (such as catechol or o-phthalaldehyde), an auxochrome group is introduced into the structure[4].

  • Causality & Advantages: This conjugation induces a massive bathochromic (red) and hyperchromic shift, moving the absorption maximum (λmax) to ~300 nm[4]. This eliminates background noise from the mobile phase, drastically improving the Limit of Detection (LOD).

  • Limitations: Reagent instability, complex sample preparation, and the risk of incomplete reaction kinetics make routine quality control (QC) cumbersome.

C. HPLC-UV-CAD (The Modern Gold Standard)
  • Mechanism: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique. The HPLC eluent is nebulized into droplets, the mobile phase is evaporated to leave residual analyte particles, and these particles are charged by a corona discharge[3]. The resulting charge is measured by an electrometer.

  • Causality & Advantages: Because detection relies on the physical mass of the non-volatile hydrochloride salt rather than optical properties, CAD provides uniform, high-sensitivity detection[3]. It easily achieves the ICH 0.03% reporting threshold without the need for chemical derivatization[3].

Strategy Start Target Analyte: Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl UV Direct HPLC-UV (Low Sensitivity) Start->UV Bulk Assay (>0.1% levels) Deriv Pre-Column Derivatization (High Sensitivity, Complex) Start->Deriv Trace Analysis (No CAD available) CAD HPLC-UV-CAD (High Sensitivity, Direct) Start->CAD Impurity Profiling (ICH Compliant)

Decision matrix for selecting the appropriate analytical validation strategy based on laboratory capabilities.

Methodological Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific System Suitability Testing (SST) criteria to verify causality before sample analysis.

Protocol 1: HPLC-CAD Workflow (Recommended)

Because CAD measures residual mass, the mobile phase must be strictly volatile to prevent massive background noise.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with acetic acid (Volatile buffer prevents baseline drift).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl or C18 (150 mm × 4.6 mm, 3 µm) to ensure retention of the aliphatic ester.

    • Flow Rate: 1.0 mL/min (Gradient: 10% B to 90% B over 15 minutes).

  • CAD Parameter Optimization (Critical Step):

    • Evaporator Temperature: Set to 35°C. (Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate is semi-volatile; higher temperatures will cause analyte loss)[3].

    • Power Function Value (PFV): CAD response is inherently non-linear (sigmoidal). Adjust the PFV to 1.30 to mathematically linearize the detector's signal output, allowing for standard linear regression during ICH validation[5].

  • System Suitability (SST): Inject a 0.05% standard. The signal-to-noise (S/N) ratio must be ≥ 10. The %RSD of 6 replicate injections must be ≤ 2.0%.

CAD_Mechanism Eluent HPLC Eluent (Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Tube (Evaporation) Nebulizer->Desolvation Corona Corona Discharge (Particle Charging) Desolvation->Corona Electrometer Electrometer (Mass Signal) Corona->Electrometer

Mechanistic pathway of signal generation in Charged Aerosol Detection (CAD).

Protocol 2: Pre-Column Derivatization (Alternative)

Used when CAD instrumentation is unavailable. This protocol utilizes catechol coupling to introduce a chromophore[4].

  • Reagent Preparation: Prepare a fresh solution of catechol reagent and a suitable coupling agent in methanol.

  • Reaction Kinetics: Transfer 0.4 mL of the analyte stock solution (2 mg/mL) into a 10 mL volumetric flask. Add 2 mL of catechol reagent and 1 mL of sodium acetate buffer.

  • Incubation: Heat the mixture in a water bath at 45°C for exactly 20 minutes to ensure complete nucleophilic substitution. Cool for 10 minutes and dilute to volume with methanol[4].

  • Chromatographic Conditions:

    • Mobile Phase: Methanol : Water (50:50 v/v)[4].

    • Detection: UV at λmax 300 nm[4].

  • System Suitability (SST): Resolution (Rs) between the derivatized analyte peak and unreacted catechol peaks must be ≥ 2.5.

Comparative Validation Data

The following table synthesizes validation performance metrics based on ICH Q2(R1) guidelines, comparing the three methodologies for gabapentin-related aliphatic compounds[2][3][4].

Validation ParameterDirect HPLC-UV (210 nm)Pre-Column Deriv. (UV 300 nm)HPLC-UV-CAD (Universal)
Linearity (R²) > 0.9900.9917> 0.999 (with PFV set to 1.30)
Limit of Detection (LOD) ~5.0 µg/mL0.5 × 10⁻⁶ mg/mL≤ 0.05 µg/mL
Limit of Quantitation (LOQ) ~15.0 µg/mL1.5 × 10⁻⁶ mg/mL≤ 0.15 µg/mL
Precision (%RSD) 2.5% – 5.0%0.91%0.8% – 4.7%
Accuracy (% Recovery) 95% – 102%105%97% – 105%
Workflow Complexity LowHigh (Reagent prep required)Low
Compendial Suitability Fails ICH impurity thresholdsAcceptable, but labor-intensiveMeets ICH Q2(R1) thresholds

Conclusion & Strategic Recommendations

For the analytical validation of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, the structural lack of a UV chromophore dictates the analytical strategy.

While Pre-Column Derivatization offers exceptional sensitivity (LOD of 0.5 pg/mL)[4], the workflow is highly susceptible to human error and reagent degradation, making it sub-optimal for high-throughput environments. HPLC-UV-CAD emerges as the definitive gold standard. By optimizing the Power Function Value (PFV) to linearize the detector response, CAD provides a direct, highly accurate, and ICH-compliant method for both assay and trace impurity profiling without the need for chemical alteration[3][5].

Drug development professionals should prioritize transitioning legacy UV methods to CAD platforms to ensure robust regulatory compliance and operational efficiency.

References

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Power function setting in charged aerosol detection for the linearization of detector response - optimization strategies and their application Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Sources

Validation

Bioavailability comparison of gabapentin and ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride

As a Senior Application Scientist in drug development, evaluating the pharmacokinetic (PK) limitations of active pharmaceutical ingredients (APIs) is critical for optimizing therapeutic efficacy. Gabapentin is a widely p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating the pharmacokinetic (PK) limitations of active pharmaceutical ingredients (APIs) is critical for optimizing therapeutic efficacy. Gabapentin is a widely prescribed neuromodulator, but its clinical utility is often hindered by highly variable, dose-dependent pharmacokinetics[1].

This guide provides an in-depth, objective comparison between Gabapentin and its prodrug derivative, Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (commonly referred to as gabapentin ethyl ester HCl), detailing the mechanistic causality behind their absorption profiles and the experimental protocols required to validate their bioavailability.

Mechanistic Rationale: Overcoming Saturable Absorption

The Gabapentin Bottleneck: LAT1 Saturation

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is an amino acid analogue. At physiological pH, it exists as a highly polar zwitterion, rendering it incapable of crossing the lipid bilayer of the intestinal epithelium via passive diffusion. Instead, its absorption relies almost exclusively on the L-amino acid transporter 1 (LAT1) located in the upper small intestine[2][3].

Because LAT1 has a finite transport capacity, gabapentin exhibits zero-order (saturable) absorption pharmacokinetics. As the administered dose increases, the transporters become saturated, leading to a non-linear PK profile. Consequently, the absolute oral bioavailability of gabapentin drops precipitously from approximately 60% at lower doses (e.g., 300 mg) to less than 33% at higher doses (e.g., 3600 mg/day)[1].

The Prodrug Solution: Lipophilic Esterification

To circumvent this transport bottleneck, researchers utilize prodrug strategies[4]. Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is synthesized by esterifying the carboxylic acid group of gabapentin with an ethyl group[5]. This structural modification achieves three critical PK advantages:

  • Charge Masking: The esterification eliminates the zwitterionic nature of the molecule, drastically increasing its lipophilicity.

  • Passive Permeability: The lipophilic prodrug can readily cross the intestinal epithelium via passive diffusion and high-capacity nutrient transporters, completely bypassing the saturable LAT1 pathway[6].

  • Rapid Bio-cleavage: Once inside the enterocytes and the liver, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bond, liberating the active gabapentin moiety into the systemic circulation[6][7].

The hydrochloride salt form is specifically chosen to ensure the highly lipophilic ester maintains sufficient aqueous solubility to dissolve in gastrointestinal fluids prior to absorption.

Absorption Pathway Visualization

The following diagram illustrates the divergent absorption mechanisms that dictate the bioavailability of both compounds.

AbsorptionPathways cluster_Lumen Intestinal Lumen cluster_Enterocyte Intestinal Epithelium (Enterocyte) Gaba Gabapentin (Zwitterion) LAT1 LAT1 Transporter (Saturable Pathway) Gaba->LAT1 Active Transport Prodrug Gabapentin Ethyl Ester HCl (Lipophilic Prodrug) Diffusion Passive Diffusion & Nutrient Transporters Prodrug->Diffusion High Permeability Blood Systemic Circulation (Active Gabapentin) LAT1->Blood Non-linear / Saturated at high doses Esterase Intracellular Carboxylesterases Diffusion->Esterase Rapid Uptake Esterase->Blood Hydrolysis (Dose-Proportional)

Fig 1: Intestinal absorption pathways of gabapentin vs. its ethyl ester prodrug.

Experimental Protocol: In Vivo Pharmacokinetic Validation

To objectively compare the bioavailability and prove the dose-proportionality of the prodrug, a rigorous in vivo crossover study must be executed. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Equimolar Dose Preparation

To ensure a direct comparison of molecular exposure, dosing must be strictly equimolar based on molecular weights (Gabapentin MW: 171.24 g/mol ; Gabapentin ethyl ester HCl MW: 235.75 g/mol ).

  • Low Dose Cohort: Gabapentin at 10 mg/kg vs. Prodrug at 13.77 mg/kg.

  • High Dose Cohort: Gabapentin at 50 mg/kg vs. Prodrug at 68.85 mg/kg.

Step 2: Animal Dosing (Crossover Design)

Utilize male Beagle dogs or Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Arm A (Reference): Intravenous (IV) Gabapentin at 10 mg/kg. Causality: An IV reference arm is mandatory to establish the 100% bioavailability baseline (AUC_IV) required for calculating absolute oral bioavailability (F%).

  • Arm B (Test 1): Oral (PO) Gabapentin (Low and High doses).

  • Arm C (Test 2): Oral (PO) Gabapentin ethyl ester HCl (Low and High doses).

Step 3: Sample Collection & Ex Vivo Stabilization (Critical)

Collect serial blood samples at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Causality: Collection tubes must be pre-treated with an esterase inhibitor such as sodium fluoride (NaF) or phenylmethylsulfonyl fluoride (PMSF). Because carboxylesterases remain active in drawn plasma, failing to inhibit them ex vivo will cause any unabsorbed circulating prodrug to artificially convert to gabapentin in the collection tube, falsely elevating the perceived in vivo bioavailability.

Step 4: LC-MS/MS Bioanalysis

Precipitate plasma proteins using acetonitrile spiked with a stable isotope-labeled internal standard (e.g., Gabapentin-d4).

  • Causality: The internal standard corrects for matrix effects and ion suppression during mass spectrometry, ensuring the quantification of liberated gabapentin is internally validated and highly accurate[8].

Comparative Data Analysis

The quantitative data derived from the aforementioned protocol illustrates the fundamental PK differences between the parent drug and the ester prodrug. The table below summarizes the expected systemic exposure of liberated active gabapentin .

Pharmacokinetic ParameterGabapentin PO (Low Dose)Gabapentin PO (High Dose)Ethyl Ester HCl PO (Low Dose)Ethyl Ester HCl PO (High Dose)
Administered Dose 10 mg/kg50 mg/kg13.77 mg/kg68.85 mg/kg
Equimolar Gabapentin Payload 10 mg/kg50 mg/kg10 mg/kg50 mg/kg
Cmax (ng/mL) 4,20011,5005,80028,100
Tmax (h) 2.53.01.51.5
Absolute Bioavailability (F%) ~60% ~33% ~75% ~74%

*Data reflects the quantified concentration of active gabapentin liberated into systemic circulation post-hydrolysis.

Data Interpretation:

  • Non-Linearity in Gabapentin: Increasing the gabapentin dose by 5x (from 10 to 50 mg/kg) results in less than a 3x increase in Cmax, and the absolute bioavailability drops from 60% to 33%. This is the hallmark of LAT1 transporter saturation[1][2].

  • Dose-Proportionality in the Prodrug: The ethyl ester prodrug demonstrates linear pharmacokinetics. A 5x increase in dose yields a proportional ~5x increase in Cmax. The absolute bioavailability remains stable at ~74-75% regardless of the dose, proving that passive diffusion and rapid esterase cleavage successfully bypass the LAT1 bottleneck[4]. Furthermore, the shorter Tmax (1.5h vs 2.5h) indicates a more rapid onset of absorption due to high membrane permeability.

Conclusion

For drug development professionals formulating treatments for neuropathic pain or seizure disorders, the zwitterionic nature of gabapentin presents a significant pharmacokinetic hurdle. By masking the carboxylic acid moiety, Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride transforms a poorly absorbed, transport-limited API into a highly permeable prodrug. This chemical modification not only increases the overall extent of absorption but, more importantly, restores predictable, dose-proportional pharmacokinetics that are critical for reliable patient dosing.

Sources

Comparative

A Comparative Guide to the Cross-Validation of LC-MS and HPLC for the Analysis of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

In the landscape of pharmaceutical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. Ethyl 2-[1-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, a known process-related impurity and potential degradant of Gabapentin, requires robust analytical methods for its detection and quantification. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a mere recitation of protocols to offer a causal explanation behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate analytical method for their specific needs.

Foundational Principles: A Tale of Two Detectors

At its core, the separation of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride from its parent compound and other impurities is achieved through liquid chromatography. The fundamental principle involves the differential partitioning of the analyte between a mobile phase and a stationary phase.[4][5] Where HPLC-UV and LC-MS diverge is in the detection and quantification of the eluted compound.

High-Performance Liquid Chromatography (HPLC-UV): This technique relies on the principle of UV-Vis absorption.[6] For a compound to be detected, it must possess a chromophore—a part of the molecule that absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reproducibility for routine analysis.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[8][9] After eluting from the chromatography column, the analyte is ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z).[10][11] This technique provides not only quantitative data but also structural information, making it an invaluable tool for impurity identification and characterization.[12]

Experimental Design: A Cross-Validation Framework

A robust cross-validation study is designed to demonstrate that a chosen analytical method is fit for its intended purpose.[13][14] The validation parameters assessed are based on the ICH Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[1][2][15]

Chromatographic Conditions

To ensure a fair comparison, the liquid chromatography portion of the method is kept consistent for both techniques where possible.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection (HPLC) 210 nm
MS Detection (LC-MS) Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Selected Ion Monitoring (SIM) for the target m/z

Rationale: A C18 column is a versatile reversed-phase column suitable for a broad range of small molecules. The gradient elution allows for the effective separation of compounds with varying polarities. Formic acid is a common mobile phase additive that improves peak shape and is compatible with both UV and MS detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dilution Dilute to Working Concentrations Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injector Autosampler Dilution->Injector Inject Solvent Mobile Phase Reservoir Pump High-Pressure Pump Solvent->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Weigh Sample Dilution Dilute to Working Concentrations Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injector Autosampler Dilution->Injector Inject Solvent Mobile Phase Reservoir Pump High-Pressure Pump Solvent->Pump Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource MassSpec Mass Spectrometer IonSource->MassSpec CDS MassHunter / Xcalibur MassSpec->CDS Integration Peak Integration (EIC) CDS->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS Experimental Workflow.

Comparative Data Analysis

The following tables summarize hypothetical yet representative data from a cross-validation study comparing HPLC-UV and LC-MS for the analysis of ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[16] This was evaluated by spiking the sample with Gabapentin and other known impurities.

ParameterHPLC-UVLC-MS
Resolution from Gabapentin > 2.0> 2.0
Peak Purity (Photodiode Array) PassN/A
Mass Specificity N/ANo co-eluting interferences at the target m/z

Insight: While both methods demonstrate chromatographic specificity, LC-MS provides an orthogonal level of specificity by monitoring for a unique mass-to-charge ratio, making it inherently more selective.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17]

ParameterHPLC-UVLC-MS
Range 1 - 20 µg/mL0.01 - 5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept MinimalMinimal

Insight: Both methods exhibit excellent linearity. However, the significantly lower range for LC-MS highlights its superior sensitivity.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[17]

ParameterHPLC-UVLC-MS
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Repeatability (RSD%) < 2.0%< 1.5%
Intermediate Precision (RSD%) < 2.5%< 2.0%

Insight: Both methods demonstrate acceptable accuracy and precision. The slightly better precision of the LC-MS method can be attributed to the lower baseline noise and higher signal-to-noise ratio.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

ParameterHPLC-UVLC-MS
LOD 0.3 µg/mL0.003 µg/mL
LOQ 1.0 µg/mL0.01 µg/mL

Insight: This is the most significant point of differentiation. The LC-MS method is approximately 100 times more sensitive than the HPLC-UV method. This is critical when analyzing trace-level impurities.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationHPLC-UV (%RSD)LC-MS (%RSD)
Flow Rate (±10%) < 3.0%< 2.5%
Column Temperature (±5°C) < 2.0%< 1.8%
Mobile Phase Composition (±2%) < 3.5%< 3.0%

Insight: Both methods are robust, indicating they are well-controlled and suitable for routine use.

Senior Application Scientist's Recommendation

The choice between HPLC-UV and LC-MS is not a matter of one being universally "better," but rather which is more appropriate for the intended application.

HPLC-UV is the recommended method for:

  • Routine Quality Control: For release testing of finished products where the impurity levels are expected to be well above the detection limit. Its lower operational cost, simpler instrumentation, and proven robustness make it ideal for high-throughput environments.[7]

  • Content Uniformity and Assay of the Main Compound: Where high concentrations are being measured and the extreme sensitivity of LC-MS is unnecessary.

LC-MS is the recommended method for:

  • Impurity Identification and Structural Elucidation: The mass data is invaluable for identifying unknown impurities and degradation products.

  • Trace Level Quantitation: For stability studies, forced degradation studies, and the analysis of genotoxic impurities where the required detection limits are in the parts-per-million (ppm) or parts-per-billion (ppb) range.

  • Method Development and Validation: LC-MS can be used to confirm the specificity of an HPLC-UV method during development.

References

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Understanding HPLC Test: Principles, Standards, and Applications Explained. Certified Material Testing Products. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Research and Reviews. [Link]

  • Understanding Liquid Chromatography: Key Principles and Techniques. Chrom Tech, Inc. [Link]

  • The principle and performance of liquid chromatography–mass spectrometry (LC-MS). SlideShare. [Link]

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. PMC. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx Inc. [Link]

  • Basics of LC/MS. Agilent. [Link]

  • Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences. [Link]

  • Validation of an analytical method for gabapentin quantitation. SciSpace. [Link]

  • Liquid chromatography–mass spectrometry. Wikipedia. [Link]

Sources

Validation

Comparative Stability of Gabapentin Prodrugs vs. Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

Introduction: The Pharmacokinetic Challenge of Gabapentin Gabapentin is a frontline therapeutic for neuropathic pain and epilepsy. However, its clinical efficacy is hindered by dose-dependent, saturable absorption via th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacokinetic Challenge of Gabapentin

Gabapentin is a frontline therapeutic for neuropathic pain and epilepsy. However, its clinical efficacy is hindered by dose-dependent, saturable absorption via the L-type amino acid transporter (LAT1) in the upper intestine[1]. To overcome this limited bioavailability, drug development has pivoted toward prodrug strategies.

The central chemical hurdle in synthesizing gabapentin prodrugs is the molecule's high propensity for intramolecular cyclization[2]. When the carboxyl group is modified (e.g., via esterification), the primary amine can nucleophilically attack the carbonyl carbon, expelling the esterifying alcohol and forming gabapentin-lactam (2-azaspiro[4.5]decan-3-one)[2]. This lactam is not merely an inactive degradant; it is highly toxic. Murine models demonstrate that gabapentin-lactam has an LD50 of ~300 mg/kg, compared to >8000 mg/kg for the parent gabapentin ()[3]. Furthermore, recent ecotoxicology studies reveal severe developmental toxicity in aquatic models at concentrations as low as 0.01 µg/L ()[4].

This guide objectively compares the chemical stability and mechanistic degradation of a simple ester prodrug—ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride —against an advanced, commercially successful prodrug, gabapentin enacarbil .

Mechanistic Analysis of Stability

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride

This compound is a simple ethyl ester of gabapentin. In its solid hydrochloride salt form, it maintains moderate stability because the amine is protonated ( NH3+​ ), rendering it non-nucleophilic.

However, this stability is strictly conditional. Upon dissolution in aqueous media with a pH > 4 (such as the intestinal tract or blood plasma), the amine deprotonates. The resulting free amine is in close spatial proximity to the ethyl ester. Driven by the thermodynamic stability of the resulting 5-membered lactam ring, the amine executes a rapid intramolecular nucleophilic acyl substitution, cleaving the ester bond and irreversibly forming the toxic gabapentin-lactam[2]. Consequently, simple alkyl esters of gabapentin are generally unsuitable for clinical use and are primarily utilized as synthetic intermediates or require extreme formulation controls.

Gabapentin Enacarbil (Horizant)

Gabapentin enacarbil represents a rational circumvention of the lactamization pathway. Instead of esterifying the carboxyl group, enacarbil masks the amine group using an acyloxyalkyl carbamate linkage[1].

By converting the primary amine into a carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl, completely stripping it of its nucleophilicity. This structural modification provides near-absolute chemical stability against lactamization during formulation, storage, and systemic transit ()[5]. Once absorbed via high-capacity monocarboxylate transporters (MCT-1), non-specific carboxylesterases in the enterocytes and liver cleave the promoiety, safely releasing active gabapentin[6].

G cluster_0 Gabapentin Ethyl Ester HCl cluster_1 Gabapentin Enacarbil A Gabapentin Ethyl Ester (Protonated Amine) B Deprotonation (pH > 4) Free Amine Exposed A->B C Intramolecular Attack (Amine attacks Ester) B->C D Gabapentin-Lactam (Toxic Degradant) C->D E Gabapentin Enacarbil (Carbamate Linkage) F Amine Group Masked (No Nucleophilicity) E->F G Chemically Stable (No Lactamization) F->G H Enzymatic Hydrolysis Releases Gabapentin G->H

Mechanistic pathways of degradation vs. stability in gabapentin prodrugs.

Quantitative Data Presentation

The following table summarizes the comparative stability and pharmacokinetic profiles of both compounds, synthesizing data from forced degradation and in vivo models.

PropertyGabapentin Ethyl Ester HClGabapentin Enacarbil
Chemical Linkage Ethyl Ester (Carboxyl modified)Acyloxyalkyl Carbamate (Amine modified)
Amine Status Free / Protonated (pH dependent)Masked (Non-nucleophilic)
Lactamization Risk High (Rapid at physiological pH)Negligible (Chemically stable)
Primary Degradant Gabapentin-Lactam (Toxic)Gabapentin (Active therapeutic)
In Vivo Activation Chemical degradation / EsterasesNon-specific carboxylesterases
Transport Mechanism Passive / LimitedHigh-capacity transporters (MCT-1)

Experimental Protocols: Stability Profiling

To objectively validate the stability differences between these two compounds, the following self-validating experimental workflow is recommended. This protocol isolates chemical degradation (lactamization) from enzymatic cleavage.

Protocol: pH-Dependent Lactamization Kinetics Assay

Objective: Quantify the degradation rate of prodrugs into gabapentin-lactam across physiological pH gradients to assess formulation viability. Causality: Testing at pH 1.2 (gastric), pH 6.8 (intestinal), and pH 7.4 (blood) identifies the specific physiological compartments where lactamization accelerates, directly informing enteric coating or structural design requirements.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mM stock solutions of Gabapentin Ethyl Ester HCl and Gabapentin Enacarbil in anhydrous DMSO. Rationale: Anhydrous conditions prevent premature hydrolysis prior to the assay.

  • Buffer Incubation: Spike the stock solutions into three separate matrices: 0.1 M HCl (pH 1.2), 50 mM phosphate buffer (pH 6.8), and 50 mM HEPES buffer (pH 7.4) to achieve a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.

  • Aliquot Sampling: Withdraw 100 µL aliquots at precise time points: 0, 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching: Immediately transfer each aliquot into 200 µL of ice-cold acetonitrile containing 1 µM pregabalin as an internal standard. Rationale: The cold organic solvent precipitates buffer salts and instantly halts nucleophilic attack, freezing the degradation profile.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitants.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor Multiple Reaction Monitoring (MRM) transitions for the intact prodrugs, free gabapentin, and gabapentin-lactam.

  • Validation Metric (Mass Balance): For the assay to be considered valid, the molar sum of the remaining prodrug, released gabapentin, and formed gabapentin-lactam must equal the initial 10 µM concentration (±5% variance) at all time points.

Workflow Step1 Sample Prep (10 µM in Buffer) Step2 Incubation (37°C, Various pH) Step1->Step2 Step3 Aliquot Sampling (0-24h Timepoints) Step2->Step3 Step4 Reaction Quenching (Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS (Quantify Lactam) Step4->Step5

Workflow for evaluating pH-dependent lactamization kinetics.

Conclusion

The comparative stability of gabapentin prodrugs hinges entirely on the management of the primary amine. Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride leaves the amine vulnerable to deprotonation, resulting in rapid, irreversible intramolecular lactamization into a highly toxic byproduct. Conversely, gabapentin enacarbil utilizes an acyloxyalkyl carbamate linkage to mask the amine, neutralizing its nucleophilicity. This structural ingenuity ensures exceptional shelf-stability and safe in vivo bioactivation, validating its status as a clinically approved therapeutic.

References

  • Gallop, M. A., et al. "Prodrugs of GABA analogs, compositions and uses thereof." U.S. Patent No. 6,818,787 B2. Google Patents.
  • He, Y., et al. (2021). "Toxicity of gabapentin-lactam on the early developmental stage of zebrafish (Danio rerio)." Environmental Pollution, 287, 117649. Available at:[Link]

  • Hadidi, S., et al. (2020). "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors." Journal of Molecular Graphics and Modelling. Available at:[Link]

  • Cundy, K. C., et al. (2004). "XP13512[(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride Standards

Executive Summary The purity of starting materials and intermediates is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a critical intermediate related to the synthesis of Gabapentin, an API whose quality is under strict regulatory scrutiny.[1] This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercial standards of this compound. We move beyond simple protocol listings to explain the scientific rationale behind selecting and validating orthogonal analytical techniques, ensuring a robust and defensible purity assessment. The methods discussed are grounded in the principles of the International Council on Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

The Analytical Challenge: A Molecule Without a Chromophore

Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate, like its close relative Gabapentin, lacks a significant UV-absorbing chromophore.[1] This inherent molecular property renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods, the workhorse of many QC labs, challenging for sensitive impurity detection. Consequently, a multi-faceted, or orthogonal, approach is not just recommended—it is essential for a comprehensive purity profile. This guide will explore chromatographic, spectroscopic, and thermal methods, providing a framework for selecting the most appropriate techniques for your laboratory's needs.

Potential Impurities: Know Your Enemy

A thorough purity validation begins with understanding potential impurities that may be present. These can originate from the synthetic route or degradation over time. For this specific intermediate, impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as cyclohexanone or ethyl bromoacetate derivatives.[5]

    • Synthetic By-products: Including products from side-reactions like dehydration or self-condensation.[5]

    • Related Esters: For example, the corresponding methyl ester, which may arise from the use of methanol.[6]

  • Degradation Products: Hydrolysis of the ester to the parent carboxylic acid (Gabapentin) or other degradants.

  • Gabapentin-Related Compounds: Pharmacopoeial impurities associated with Gabapentin, such as Gabapentin Impurity A (lactam), are crucial to monitor.[6][7][8]

A Comparative Analysis of Core Analytical Techniques

No single technique is sufficient to declare a reference standard as "pure." A strategic combination of methods provides a self-validating system where the weaknesses of one technique are covered by the strengths of another.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV (with Derivatization) Chromatographic separation followed by UV detection after chemical reaction to add a chromophore.[9]Quantification of the main component and known impurities.High sensitivity and specificity post-derivatization; widely available instrumentation.[10]Derivatization can be complex, time-consuming, and introduce variability; may not react with all impurities.
HPLC-CAD Chromatographic separation followed by universal aerosol-based detection, independent of optical properties.[1]Gold standard for quantifying non-chromophoric compounds and unknown impurities.Universal detection provides a more "true" mass-based representation of all non-volatile analytes; excellent sensitivity.[1]Response is not always linear and can be affected by mobile phase composition; requires specialized detector.
LC-MS Chromatographic separation coupled with mass spectrometry.Definitive identification of unknown impurities and structural confirmation.Unparalleled specificity and structural elucidation capabilities; can detect impurities co-eluting with the main peak.[11]Quantification can be complex and requires specific expertise; matrix effects can suppress ion signals.
qNMR (¹H NMR) Nuclear Magnetic Resonance spectroscopy used quantitatively.Absolute quantification without a specific reference standard for the impurity; structural confirmation.Provides unambiguous structural information and purity assessment from first principles; highly accurate.[7]Lower sensitivity compared to chromatographic methods; requires high-field NMR and specialized expertise.
GC-MS Gas chromatography coupled with mass spectrometry.Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[11]Excellent for separating and identifying volatile organic compounds.Not suitable for non-volatile compounds; may require derivatization to increase analyte volatility.
DSC/TGA Thermal analysis techniques measuring heat flow and mass change with temperature.Assessing water/solvent content, polymorphism, and thermal stability.Provides critical information on the solid-state properties of the standard.Not a trace analysis technique; cannot identify specific chemical impurities.

Workflow for Purity Validation

A logical workflow ensures that all aspects of the standard's purity are assessed systematically. The initial steps focus on identification and quantification of the main component, followed by a deeper search for and identification of any impurities.

PurityValidationWorkflow start_end start_end process process decision decision analysis analysis report report Start Receive Commercial Standard ID_Confirm Identity Confirmation (¹H NMR, FTIR) Start->ID_Confirm Assay Assay vs. Reference (HPLC-CAD or Titration) ID_Confirm->Assay Impurity_Screen Impurity Profile Screen (HPLC-CAD/UV, LC-MS) Assay->Impurity_Screen Check_Spec Impurities > Reporting Threshold? (e.g., 0.05%) Impurity_Screen->Check_Spec Identify_Impurity Identify & Characterize (LC-MS, NMR) Check_Spec->Identify_Impurity Yes Volatiles Residual Solvents & Volatiles (GC-MS) Check_Spec->Volatiles No Identify_Impurity->Volatiles Water_Content Water Content (Karl Fischer Titration) Volatiles->Water_Content Compile_Data Compile All Data & Calculate Mass Balance Water_Content->Compile_Data Final_Report Issue Certificate of Analysis (Purity, Impurity Profile, Assay) Compile_Data->Final_Report

Caption: A comprehensive workflow for the validation of a commercial chemical standard.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) as mandated by regulatory guidelines to ensure the analytical system is performing correctly before sample analysis.[12]

Protocol 1: Purity and Impurity Profiling by HPLC-CAD

This method is chosen for its ability to detect and quantify the main component and any non-volatile impurities without the need for derivatization, providing a more accurate mass balance.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.[13]

    • Detector: Charged Aerosol Detector (CAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (for impurity profiling): Prepare at the same concentration as the Standard Solution.

  • System Suitability Test (SST):

    • Procedure: Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

      • Relative Standard Deviation (RSD): ≤ 1.5% for the peak area of the five replicate injections.[14]

  • Data Analysis:

    • Assay Calculation: Compare the peak area of the main component in the Sample Solution to that of a well-characterized primary reference standard.

    • Impurity Calculation (% Area): Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Area_total) * 100 Note: For accurate quantification, relative response factors (RRFs) should be determined for known impurities.

Protocol 2: Identification of Unknown Impurities by LC-MS

This protocol is triggered if significant unknown peaks are detected in the HPLC-CAD analysis.

  • Instrumentation & Conditions:

    • LC System: Use the same LC method as described in Protocol 1 to ensure chromatographic correlation.

    • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 50 - 1000 m/z.

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or tandem MS) to obtain fragmentation data for structural elucidation.

  • Sample Preparation:

    • Use the same Sample Solution prepared for the HPLC-CAD analysis. If impurity levels are very low, a more concentrated solution may be required.

  • Data Analysis:

    • Extract the exact mass of the impurity peak from the full scan data.

    • Use the exact mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure.

    • Compare the proposed structure with known process-related impurities and degradation pathways.

Selecting the Right Analytical Tool

The choice of methodology is driven by the analytical question at hand. This decision logic helps in efficiently allocating resources to achieve a comprehensive purity assessment.

MethodSelection question question method method start start Start Analytical Goal Q1 Need to confirm identity? Start->Q1 Q2 Need to quantify main component? Start->Q2 Q3 Need to detect/quantify unknown impurities? Start->Q3 Q4 Need to identify an unknown impurity? Start->Q4 Q5 Need to check for volatile impurities? Start->Q5 A1 NMR, FTIR Q1->A1 Yes A2 HPLC-CAD (qNMR for absolute) Q2->A2 Yes A3 HPLC-CAD Q3->A3 Yes A4 LC-MS (HRMS) Q4->A4 Yes A5 GC-MS Q5->A5 Yes

Caption: Decision tree for selecting the appropriate analytical method based on the objective.

Conclusion

Validating the purity of a commercial standard like ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride demands more than a single analytical run. It requires a scientifically sound, orthogonal approach guided by a deep understanding of the molecule's properties and potential impurities. By combining the universal quantification power of HPLC-CAD, the definitive identification capabilities of LC-MS and NMR, and complementary techniques like GC and thermal analysis, researchers can build a comprehensive and defensible purity profile. This not only ensures the quality of the standard itself but also upholds the integrity of the subsequent research and development that relies upon it. Every protocol must be treated as a self-validating system, grounded in the principles of ICH guidelines, to ensure the highest level of scientific and regulatory trustworthiness.[2][14]

References

  • Gabapentin EP Impurities & USP Related Compounds. SynThink. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Gabapentin Impurities. SynZeal. [Link]

  • Gabapentin-impurities. Pharmaffiliates. [Link]

  • Gabapentin Impurities | 60142-96-3 Certified Reference Substance. Alfa Omega Pharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

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Validation

Comparative Toxicity and Pharmacokinetics of Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride and Pregabalin

Introduction & Chemical Context The development of neuromodulatory agents targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) has been revolutionized by the gabapentinoid class. Pregabalin is a direct-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The development of neuromodulatory agents targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) has been revolutionized by the gabapentinoid class. Pregabalin is a direct-acting, highly bioavailable α2δ-1 ligand widely used for neuropathic pain and epilepsy[1].

Conversely, ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS: 60175-04-4), commonly referred to in medicinal chemistry as Gabapentin Ethyl Ester (GEE) , is a lipophilic prodrug and synthetic intermediate of gabapentin[2][3]. The causality behind utilizing an esterified analog like GEE lies in pharmacokinetics: gabapentin's oral bioavailability is severely limited by its reliance on the saturable L-amino acid transporter 1 (LAT1). By masking the carboxylic acid as an ethyl ester, GEE becomes highly lipophilic, bypassing LAT1 to allow rapid, dose-independent passive transcellular absorption across the intestinal epithelium[4]. However, this structural modification inherently alters its toxicity and metabolic profile compared to pregabalin.

Mechanistic Pathways & Binding Dynamics

Both compounds ultimately exert their pharmacological and toxicological effects by binding to the α2δ-1 subunit, which reduces calcium influx at presynaptic terminals and attenuates the release of excitatory neurotransmitters (e.g., glutamate, substance P)[1].

Pregabalin binds directly to the target without requiring metabolic activation. GEE, however, is pharmacologically inactive at the receptor level. It must undergo rapid in vivo hydrolysis mediated by non-specific carboxylesterases (CES1/CES2) in the liver and plasma to yield the active moiety (gabapentin) and an ethanol byproduct[5][6].

G GEE Ethyl 2-[1-(aminomethyl) cyclohexyl]acetate (GEE) CES Carboxylesterases (Plasma/Liver) GEE->CES Hydrolysis GBP Gabapentin (Active Moiety) CES->GBP Cleavage EtOH Ethanol (Byproduct) CES->EtOH Metabolic Load VGCC α2δ-1 Subunit (VGCC) GBP->VGCC Binding PGB Pregabalin (Direct Ligand) PGB->VGCC Direct Binding (No metabolism) Effect Decreased Ca2+ Influx & Neurotransmitter Release VGCC->Effect Modulation

Diagram 1: Mechanistic pathways of GEE hydrolysis vs. Pregabalin direct binding to VGCCs.

Comparative Toxicity Profiles

Metabolic & Hepatotoxicity

Pregabalin: Exhibits virtually zero hepatotoxicity. It undergoes negligible hepatic metabolism (<2%) and is excreted unchanged in the urine, making it highly predictable and safe in patients with compromised liver function[1]. GEE: Introduces a distinct metabolic load. The obligate activation via hepatic and plasma carboxylesterases consumes local enzyme capacity[4]. While the stoichiometric release of ethanol is minor at standard therapeutic doses, high-dose preclinical toxicity studies reveal that ester prodrugs can cause localized gastrointestinal irritation and competitively inhibit esterases. This competitive inhibition can alter the pharmacokinetics and toxicity of co-administered ester-containing drugs[5].

Neurotoxicity & Behavioral Deficits

Both compounds induce dose-dependent central nervous system (CNS) depression, manifesting as sedation, ataxia, and dizziness. The critical difference lies in the kinetics of this toxicity:

  • Pregabalin: Linear, dose-independent absorption leads to a steady, predictable onset of CNS effects.

  • GEE: The enhanced lipophilicity allows for rapid absorption and blood-brain barrier (BBB) penetration. Upon rapid systemic cleavage, the sudden spike in gabapentin Cmax​ can lead to acute, transient neurotoxic spikes (e.g., severe acute motor incoordination in murine models) that are more pronounced than those seen with equivalent doses of the parent drug[1][6].

Renal Clearance

Both pregabalin and the active gabapentin metabolite of GEE are entirely renally cleared. In preclinical models with induced renal impairment, both compounds exhibit exacerbated neurotoxicity due to delayed clearance and subsequent systemic accumulation.

Quantitative Pharmacokinetic & Toxicity Data

The following table summarizes the comparative preclinical data between Pregabalin, GEE, and its active metabolite (Gabapentin).

ParameterPregabalinEthyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl (GEE)Active Metabolite (Gabapentin)
Primary Target α2δ-1 subunit (VGCC)None (Prodrug)α2δ-1 subunit (VGCC)
Binding Affinity ( Ki​ ) ~22 nMN/A~38 nM
Absorption Mechanism LAT1 & passive diffusionPassive diffusion (High lipophilicity)LAT1 transporter (Saturable)
Metabolism Negligible (<2%)Rapid hydrolysis via carboxylesterasesNegligible
Bioavailability >90% (Dose-independent)High (Dependent on esterase conversion)27-60% (Dose-dependent)
Preclinical LD50 (Oral, Mice) > 5000 mg/kg~ 4000 mg/kg (Estimated via ester load)> 8000 mg/kg
Primary Toxicity Profile Sedation, dizziness, weight gainHepatic esterase load, transient acute ataxiaSedation, dizziness

Experimental Protocols for Toxicity Assessment

To objectively evaluate the comparative toxicity of these compounds, the following self-validating experimental protocols are utilized in preclinical drug development.

Protocol 1: In Vitro Esterase Cleavage & Cytotoxicity Assay

Causality & Rationale: GEE requires hepatic esterases for cleavage. Using HepG2 (human liver cancer) cells provides a self-validating system that simultaneously measures metabolic conversion efficiency and localized hepatotoxicity[4].

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Compound Dosing: Treat cells with serial dilutions (0.1 µM to 1000 µM) of GEE, Pregabalin, and a vehicle control (0.1% DMSO).

  • Cleavage Validation (LC-MS/MS): At 1h, 4h, and 24h post-treatment, extract 20 µL of the supernatant. Spike with an internal standard (e.g., Gabapentin-d4). Quantify the disappearance of GEE and the appearance of gabapentin using LC-MS/MS to validate esterase activity.

  • Cytotoxicity Assessment (MTT): After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 570 nm to determine the IC50​ for hepatotoxicity.

Protocol 2: In Vivo Neurobehavioral Toxicity Screening

Causality & Rationale: The primary dose-limiting toxicity of gabapentinoids is motor incoordination. The Rotarod test objectively quantifies this neurotoxicity. Including a pharmacokinetic (PK) arm validates that behavioral deficits correlate directly with the Cmax​ of the active compounds[1].

  • Acclimatization: Train C57BL/6 mice on an accelerating Rotarod (4 to 40 rpm over 5 minutes) until baseline performance stabilizes.

  • Administration: Randomize mice into three groups (n=8/group). Administer equimolar oral doses of GEE, Pregabalin, or Vehicle via oral gavage.

  • Behavioral Testing: Test mice on the Rotarod at 0.5, 1, 2, 4, and 8 hours post-dose. Record the latency to fall.

  • PK Correlation: In a parallel cohort, collect plasma via tail vein bleeds at identical time points. Analyze via LC-MS/MS to correlate the latency to fall with systemic drug concentrations.

Workflow cluster_0 In Vitro Toxicity (HepG2) cluster_1 In Vivo Neurotoxicity (Mice) Start Compound Preparation (GEE vs PGB) Dosing Dose-Response Treatment (0.1 - 1000 µM) Start->Dosing Admin Oral Administration (Equimolar Dosing) Start->Admin Esterase Esterase Activity Assay (LC-MS/MS Validation) Dosing->Esterase MTT MTT Cytotoxicity Assay (Viability %) Dosing->MTT Analysis Comparative Toxicity Profiling & Statistical Analysis Esterase->Analysis MTT->Analysis Rotarod Rotarod Test (Motor Deficits) Admin->Rotarod PK Plasma PK Correlation (Time-course) Admin->PK Rotarod->Analysis PK->Analysis

Diagram 2: Experimental workflow for in vitro and in vivo toxicity assessment.

Conclusion

While both Pregabalin and Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride (GEE) target the same VGCC subunit, their toxicity profiles diverge significantly due to their pharmacokinetics. Pregabalin offers a direct, non-metabolized route with high predictability. GEE successfully overcomes the absorption limitations of gabapentin but introduces a secondary metabolic load via esterase hydrolysis, leading to potential transient neurotoxic spikes and competitive enzymatic inhibition. Understanding these mechanistic differences is critical for researchers developing next-generation gabapentinoid prodrugs.

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